Sodium selenite pentahydrate
Description
Structure
2D Structure
Properties
IUPAC Name |
disodium;selenite;pentahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.H2O3Se.5H2O/c;;1-4(2)3;;;;;/h;;(H2,1,2,3);5*1H2/q2*+1;;;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUANAMBRHOLYTH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.[O-][Se](=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H10Na2O8Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10102-18-8 (Parent) | |
| Record name | Sodium selenite pentahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026970821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90181473 | |
| Record name | Sodium selenite pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90181473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26970-82-1 | |
| Record name | Sodium selenite pentahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026970821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium selenite pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90181473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | disodium;selenite;pentahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | SODIUM SELENITE PENTAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WV4L961ZV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Significance of Selenium and Selenoproteins in Biological Systems
Selenium is a vital trace element for human health, primarily functioning through its incorporation into proteins to form selenoproteins. mdpi.comharvard.edu These specialized proteins are critical for a multitude of biological processes, including antioxidant defense, thyroid hormone metabolism, DNA synthesis, and immune function. nih.govnih.gov
The human body utilizes selenium to produce 25 different selenoproteins. mdpi.comeufic.org These proteins play crucial roles in protecting cells from damage, supporting the immune system, and maintaining healthy thyroid function. eufic.org Selenium is also important for reproduction and the normal function of muscles and the heart. eufic.org
One of the most well-documented roles of selenoproteins is their antioxidant activity. nih.gov They are key components of enzymes like glutathione (B108866) peroxidases and thioredoxin reductases, which help neutralize harmful reactive oxygen species (ROS), thereby protecting cells from oxidative stress. nih.govmdpi.com This antioxidant function is implicated in the prevention of various diseases. nih.gov
The thyroid gland has the highest concentration of selenium in the body, where selenoproteins are essential for the synthesis and metabolism of thyroid hormones. harvard.edunih.gov They are involved in converting the prohormone T4 to the active hormone T3 and help protect the thyroid from oxidative damage that occurs during hormone production. nih.gov
Furthermore, selenium and selenoproteins are integral to a properly functioning immune system. nih.gov They help regulate the oxidative state of immune cells and can influence inflammatory responses. nih.gov Research has also pointed to the potential role of selenium in cancer prevention due to its effects on DNA repair, apoptosis, and the immune system. nih.gov
Historical Context of Selenium Research with Selenite Compounds
Redox Regulation and Oxidative Stress Modulation by Selenite
Sodium selenite is a potent modulator of the cellular redox environment. Its effects are multifaceted, ranging from the generation of reactive oxygen species to direct interactions with critical cellular components and the modulation of antioxidant enzyme systems.
Generation of Reactive Oxygen Species (ROS)
Paradoxically, while selenium is a key component of antioxidant enzymes, sodium selenite itself can promote the generation of reactive oxygen species (ROS), particularly superoxide (B77818) radicals. This pro-oxidant activity is concentration-dependent and is a crucial aspect of its biological effects, including its anti-cancer properties. The mechanism involves the reduction of selenite by intracellular thiols, such as glutathione (B108866) (GSH), leading to the formation of selenide (B1212193) (HSe⁻). This highly reactive selenide can then react with molecular oxygen to produce superoxide radicals (O₂⁻•), which can subsequently be converted to other ROS like hydrogen peroxide (H₂O₂). This controlled induction of oxidative stress can trigger cellular signaling pathways leading to apoptosis (programmed cell death) in cancer cells, which often have a lower threshold for oxidative damage compared to normal cells.
Interaction with Thiol Groups and Disulfide Bridges
The chemical reactivity of selenite is largely dictated by its interaction with thiol groups (-SH) present in molecules like glutathione and cysteine residues within proteins. Selenite readily reacts with thiols to form selenotrisulfide adducts (RS-Se-SR). This interaction is fundamental to its metabolism and biological activity. For instance, the reaction with glutathione forms selenodiglutathione (B1680944) (GS-Se-SG), a key intermediate in the pathway leading to selenide formation.
These interactions can also directly impact protein structure and function by modifying critical cysteine residues and disrupting disulfide bridges. The ability of selenite to catalyze the oxidation of thiols to disulfides can alter the redox state of proteins, influencing their activity and signaling functions. This reactivity with thiol-containing proteins is a key mechanism underlying both its physiological roles and its cytotoxic effects at higher concentrations.
Effects on Antioxidant Enzyme Systems
Sodium selenite plays a dual and critical role in modulating the activity of major antioxidant enzyme systems, primarily the glutathione peroxidases and thioredoxin reductases.
Sodium selenite serves as a direct precursor for the synthesis of selenocysteine, the 21st proteinogenic amino acid, which is an essential component of the active site of glutathione peroxidases (GPx). These enzymes are crucial for cellular defense against oxidative damage, catalyzing the reduction of hydrogen peroxide and organic hydroperoxides by glutathione. The availability of selenium, supplied by compounds like sodium selenite, directly influences the expression and activity of GPx enzymes. Adequate selenium levels are therefore essential for maintaining robust GPx-mediated antioxidant protection.
In contrast to its role in promoting GPx activity, higher concentrations of sodium selenite can inhibit the activity of another key selenoenzyme, thioredoxin reductase (TrxR). TrxR is a central component of the thioredoxin system, which is involved in a wide range of cellular processes, including DNA synthesis, redox signaling, and antioxidant defense. The inhibition of TrxR by selenite is thought to occur through the interaction of selenite-derived metabolites with the enzyme's active site. This inhibition can contribute to the pro-oxidant and cytotoxic effects of high-dose selenite, making it a target for anti-cancer therapies. The dual effect of selenite on GPx and TrxR highlights its complex role in cellular redox homeostasis.
Selenoprotein Biosynthesis and Metabolism Pathways
Sodium selenite is a primary inorganic source of selenium for the biosynthesis of the entire family of selenoproteins. Upon entering the cell, selenite undergoes a series of reduction steps, primarily utilizing glutathione and the thioredoxin system, to form hydrogen selenide (H₂Se). This selenide represents a central metabolic pool of selenium.
The biosynthesis of selenocysteine, and its subsequent incorporation into selenoproteins, is a complex and highly regulated process. It begins with the charging of a specific transfer RNA, tRNA[Ser]Sec, with serine. This seryl-tRNA[Ser]Sec is then phosphorylated to form phosphoseryl-tRNA[Ser]Sec. In a key step, selenophosphate synthetase 2 (SPS2), itself a selenoenzyme, catalyzes the formation of selenophosphate from selenide and ATP. Selenophosphate then serves as the selenium donor for the conversion of phosphoseryl-tRNA[Ser]Sec to selenocysteyl-tRNA[Ser]Sec.
This newly synthesized selenocysteyl-tRNA[Ser]Sec is then incorporated into growing polypeptide chains at specific UGA codons, which would normally signal translation termination. The recognition of the UGA codon as a site for selenocysteine insertion is directed by a specific stem-loop structure in the mRNA known as the Selenocysteine Insertion Sequence (SECIS) element, along with a dedicated set of protein factors. This intricate pathway ensures the precise and efficient synthesis of functional selenoproteins, which are vital for a wide array of physiological functions.
Conversion to Selenide and Selenocysteine Incorporation
Upon entering the body, sodium selenite undergoes a series of reduction reactions to form selenide (H₂Se), a central intermediate in selenium metabolism. patsnap.comeuropa.eu This conversion is a critical step, as selenide is the form of selenium utilized for the synthesis of the 21st proteinogenic amino acid, selenocysteine (Sec). patsnap.comresearchgate.net The process involves cellular redox systems, such as the thioredoxin and glutathione systems. mdpi.commdpi.com
Selenocysteine is then incorporated into a specific class of proteins known as selenoproteins during translation. patsnap.comnih.gov This incorporation is a complex process that involves the recoding of a UGA codon, which typically signals for termination of protein synthesis, to specify the insertion of selenocysteine. nih.govnih.gov This unique mechanism requires a specific machinery of cis- and trans-acting factors, including the selenocysteine insertion sequence (SECIS) element in the mRNA and the SBP2 binding protein. nih.govnih.gov
Biosynthesis of Selenoproteins
Selenoproteins are a diverse group of proteins that play crucial roles in various physiological processes, including antioxidant defense, redox regulation, immune function, and thyroid hormone metabolism. patsnap.comnih.gov The synthesis of these vital proteins is directly dependent on the availability of selenium. nih.gov
Some of the most well-characterized selenoproteins include:
Glutathione Peroxidases (GPxs): These enzymes are critical for protecting cells from oxidative damage by neutralizing harmful reactive oxygen species (ROS). patsnap.com
Thioredoxin Reductases (TrxRs): These enzymes are involved in redox control and the regeneration of other antioxidant molecules. patsnap.com
Iodothyronine Deiodinases: These enzymes are essential for the activation and deactivation of thyroid hormones. patsnap.com
The biosynthesis of these and other selenoproteins underscores the importance of sodium selenite as a source of selenium for maintaining cellular health and function. scbt.com
Cell Death Induction Mechanisms
Sodium selenite has been shown to induce cell death in various cell types, particularly in cancer cells, through multiple mechanisms. mdpi.comnih.gov This selective cytotoxicity is a key area of research for its potential therapeutic applications. patsnap.com
Apoptosis Induction Pathways
Apoptosis, or programmed cell death, is a major mechanism by which sodium selenite eliminates cancer cells. patsnap.comnih.gov This process can be initiated through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. nih.govspandidos-publications.com
Key events in sodium selenite-induced apoptosis include:
Generation of Reactive Oxygen Species (ROS): Sodium selenite can lead to the production of superoxide radicals, which cause oxidative stress and trigger apoptotic signaling. patsnap.comscilit.com
Mitochondrial Dysfunction: It can disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. scilit.combohrium.com
Caspase Activation: The release of cytochrome c activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which are central to the apoptotic process. spandidos-publications.comscilit.com
Modulation of Bcl-2 Family Proteins: Sodium selenite can alter the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-XL) proteins, shifting the balance towards cell death. spandidos-publications.com
p53 Activation: In some cancer cells, sodium selenite can induce the phosphorylation of the tumor suppressor protein p53, which in turn can activate caspase-mediated apoptosis. aacrjournals.org
Table 1: Key Molecular Events in Sodium Selenite-Induced Apoptosis
| Molecular Event | Description | Key Proteins Involved |
|---|---|---|
| ROS Generation | Production of superoxide radicals leading to oxidative stress. patsnap.comscilit.com | - |
| Mitochondrial Dysfunction | Disruption of mitochondrial membrane potential and release of cytochrome c. scilit.combohrium.com | Cytochrome c |
| Caspase Activation | Activation of initiator and executioner caspases. spandidos-publications.comscilit.com | Caspase-9, Caspase-3 |
| Bcl-2 Family Modulation | Altered expression of pro- and anti-apoptotic proteins. spandidos-publications.com | Bax, Bak, Bcl-XL |
| p53 Activation | Phosphorylation and activation of the p53 tumor suppressor. aacrjournals.org | p53 |
Parthanatos Cell Death
In addition to apoptosis, sodium selenite can induce a form of programmed cell death called Parthanatos. nih.gov This pathway is initiated by the overactivation of the nuclear enzyme poly(ADP-ribose) polymerase (PARP). nih.gov The cytotoxicity of selenite, which can deplete cellular stores of reduced glutathione and thioredoxin, leaves cells vulnerable to the oxidative stress that can trigger this cell death mechanism. nih.gov A key event in Parthanatos is the nuclear translocation of the apoptosis-inducing factor (AIF) from the mitochondria, which then contributes to cell death. nih.govresearchgate.net
Necrosis and Other Regulated Cell Death Mechanisms
Sodium selenite has also been observed to induce necrotic cell death in certain cell types, such as immune cells. nih.gov This form of cell death is characterized by the loss of cell membrane integrity and is independent of caspase activation. nih.gov The mechanism appears to involve alterations in mitochondrial oxidant generation, specifically the balance between superoxide and hydrogen peroxide production. nih.gov Furthermore, in some contexts, sodium selenite can induce other forms of regulated cell death, including necroptosis and ferroptosis, a form of iron-dependent cell death characterized by the accumulation of lipid peroxides. researchgate.netresearchgate.net
Cell Cycle Perturbation and Growth Modulation
Sodium selenite can inhibit the growth and proliferation of cells by perturbing the cell cycle. researchgate.netiiarjournals.org The specific effects on the cell cycle can vary depending on the cell type and the concentration of sodium selenite. spandidos-publications.commolbiolcell.org
Studies have shown that sodium selenite can induce cell cycle arrest at different phases, including:
G0/G1 phase: High concentrations of sodium selenite have been shown to arrest cells in the G0/G1 phase. spandidos-publications.com
S phase: Lower concentrations may lead to an S phase arrest. spandidos-publications.com
G2/M phase: In some cell lines, treatment with sodium selenite has resulted in an accumulation of cells in the G2/M phase. molbiolcell.orgusda.gov
This cell cycle arrest is often associated with changes in the expression of key cell cycle regulatory proteins, such as p21 and p16, and the modulation of proliferative signaling pathways involving proteins like AKT and ERK1/2. bohrium.com By halting cell cycle progression, sodium selenite can inhibit cell growth and, in some cases, provide an opportunity for DNA repair. iiarjournals.org
Table 2: Effects of Sodium Selenite on Cell Cycle Phases
| Cell Cycle Phase | Effect of Sodium Selenite | Reference |
|---|---|---|
| G0/G1 | Arrest at high concentrations | spandidos-publications.com |
| S | Arrest at low concentrations | spandidos-publications.com |
| G2/M | Arrest in some cell lines | molbiolcell.orgusda.gov |
Modulation of Inflammatory Signaling Pathways
Sodium selenite pentahydrate has been shown to influence inflammatory processes by targeting key signaling cascades within the cell. Its ability to interfere with these pathways underscores its potential as a modulator of the inflammatory response.
NF-κB Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling, regulating the expression of numerous genes involved in the immune response. Sodium selenite has been demonstrated to inhibit the activation of the NF-κB signaling pathway. nih.gov This inhibition is a key mechanism through which it exerts its anti-inflammatory effects.
Research has shown that sodium selenite can inhibit the activation of NF-κB in a concentration-dependent manner. oup.com For instance, in human T cells and lung adenocarcinoma cells, selenite treatment progressively decreased the DNA-binding activity of NF-κB. pnas.org This inhibition is thought to occur through an oxidative mechanism, where selenite reacts with essential thiol groups on the NF-κB protein. pnas.orgresearchgate.net The activation of NF-κB involves a complex series of events, including its translocation to the nucleus. pnas.org Studies have indicated that sodium selenite can decrease the translocation of NF-κB from the cytosol to the nucleus, thereby preventing it from binding to DNA and initiating the transcription of pro-inflammatory genes. oup.com
One of the proposed mechanisms for this inhibition involves the generation of reactive oxygen species (ROS). nih.govconsensus.app Treatment with sodium selenite can lead to an increase in intracellular ROS levels, which in turn results in the inhibition of NF-κB signaling. nih.govconsensus.app This effect has been observed in various cell types, including renal cancer cells and breast tumor models. nih.govconsensus.app The inhibition of NF-κB subsequently affects the expression of downstream target genes, including those involved in apoptosis and cell survival. nih.govnih.gov For example, the inhibition of NF-κB by sodium selenite has been linked to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax. nih.govnih.gov
| Cell Type/Model | Effect of Sodium Selenite | Associated Mechanism | Reference |
|---|---|---|---|
| Human T cells and lung adenocarcinoma cells | Inhibition of NF-κB DNA binding | Oxidative modification of essential thiols on NF-κB | pnas.org |
| Murine B-lymphoma cells | Decreased nuclear translocation and DNA binding of NF-κB | Concentration-dependent inhibition | oup.com |
| Renal cancer cells (ACHN and 786-O) | Inhibition of NF-κB signaling | ROS-mediated inhibition | consensus.app |
| 4T1 breast cancer cells | Inhibition of NF-κB signaling | ROS-mediated inhibition | nih.gov |
| Lung cancer cells | Inhibition of NF-κB signaling pathway activation | - | nih.gov |
Cytokine Production Modulation
Cytokines are a broad and loose category of small proteins that are important in cell signaling. They are produced by a wide range of cells and play a critical role in regulating the immune and inflammatory responses. Sodium selenite has been shown to modulate the production of various cytokines, contributing to its anti-inflammatory profile.
Studies have demonstrated that sodium selenite can reduce the gene expression of pro-inflammatory cytokines. nih.gov For example, in a study using THP-1 macrophages, sodium selenite, along with other selenium compounds, showed a reduction in IL-6 levels. nih.gov Furthermore, another report indicated that sodium selenite could limit the gene expression of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 under inflammatory conditions. nih.gov In a rat model of contrast-induced acute kidney injury, pretreatment with sodium selenite led to a significant decrease in the mRNA levels of IL-1β, TNF-α, and TGF-β in kidney tissues. springermedizin.de
However, the effect of sodium selenite on cytokine release can be complex and may depend on the specific context and experimental model. For instance, one study in a rat model of experimental endotoxemia found that while high-dose sodium selenite improved intestinal microcirculation and attenuated leukocyte adhesion, it did not alter the release pattern of cytokines such as TNF-alpha, IL-1beta, IL-6, and IL-10. nih.gov This suggests that the immunomodulatory effects of sodium selenite might be context-dependent.
Conversely, selenium at physiological levels has been reported to inhibit the activation of the NF-κB transcription factor, which in turn leads to decreased production of inflammatory cytokines like IL-6. researchgate.net This highlights the intricate relationship between selenium status, NF-κB signaling, and cytokine modulation.
| Model/Condition | Cytokine(s) Affected | Observed Effect | Reference |
|---|---|---|---|
| THP-1 macrophages (LPS-induced) | IL-6, TNF-α | Reduction in levels | nih.gov |
| Staphylococcus aureus-induced inflammation | IL-1β, TNF-α, IL-6 | Limited gene expression | nih.gov |
| Rat model of contrast-induced acute kidney injury | IL-1β, TNF-α, TGF-β | Decreased mRNA levels in kidney tissue | springermedizin.de |
| Apolipoprotein E-deficient mice | IL-6 | Markedly reduced serum levels | mdpi.com |
| Experimental endotoxemia in rats | TNF-alpha, IL-1beta, IL-6, IL-10 | No change in release pattern | nih.gov |
Pharmacological and Therapeutic Research Applications of Sodium Selenite Pentahydrate
Anticancer Research
Direct Antitumorigenic Effects in various Neoplasms
Sodium selenite (B80905), an inorganic form of selenium, has demonstrated significant antitumor activity across a range of cancer models. mdpi.com Its mechanisms of action are multifaceted, often involving the induction of oxidative stress, which cancer cells are particularly vulnerable to. nih.gov Research indicates that sodium selenite can trigger apoptosis (programmed cell death), inhibit cell proliferation, and modulate key signaling pathways involved in tumor growth and survival. mdpi.comnih.gov Studies have shown it to be cytotoxic to various cancer cell lines, including those of the pancreas, prostate, lung, brain, and hematopoietic system. mdpi.com
In vitro studies have established that sodium selenite significantly inhibits the viability of pancreatic cancer cells in a time- and dose-dependent manner. nih.gov For instance, in PANC-1 and Pan02 cell lines, sodium selenite demonstrated potent cytotoxic effects. nih.gov The antitumor action in these models involves the induction of a specific form of cell death known as parthanatos, which is mediated by the apoptosis-inducing factor (AIF). nih.govresearchgate.net Treatment with sodium selenite leads to the translocation of AIF into the nucleus, a key step in this cell death pathway. mdpi.comnih.gov
Furthermore, sodium selenite has been shown to impede the migration capacity and the ability of pancreatic cancer cells to form colonies. researchgate.netrepositoriosalud.es In three-dimensional multicellular tumor spheroid (MTS) models, which more closely mimic in vivo tumors, sodium selenite reduced tumor activity and decreased the formation of cancer stem cell spheres. repositoriosalud.esnih.gov In vivo experiments using mice with Pan02-generated tumors confirmed these findings, showing that sodium selenite monotherapy could inhibit tumor growth by up to 40%. nih.govresearchgate.net The underlying molecular mechanisms also involve the activation of the p38 pathway, which is linked to apoptosis induction. mdpi.comnih.gov
Table 1: Effects of Sodium Selenite on Pancreatic Cancer Cell Lines
| Cell Line | Finding | Observed Effect | Reference |
|---|---|---|---|
| PANC-1 | IC50 Value | 5.6 µM | nih.gov |
| Pan02 | IC50 Value | 4.6 µM | nih.gov |
| PANC-1 & Pan02 | Mechanism | Induction of AIF nuclear translocation | nih.govresearchgate.net |
| Pan02 | Colony Formation | Up to 60-70% reduction with 3 µM selenite | nih.gov |
| PANC-1 & Pan02 | Cell Migration | Significantly decreased | nih.gov |
Sodium selenite has been investigated for its therapeutic potential in both androgen-dependent and androgen-independent prostate cancer models. In vivo studies using LAPC-4 xenograft tumors in male mice showed that selenite treatment significantly decreased tumor growth. nih.gov Over a 42-day period, the relative tumor volume was reduced by 41% compared to the control group, which corresponded with a marked decrease in serum prostate-specific antigen (PSA) levels. nih.gov The compound was also effective in androgen-independent LAPC-4 tumors, where it reduced tumor volume by 58% over the same treatment duration. nih.gov
At the molecular level, research on the DU-145 human prostate cancer cell line reveals that sodium selenite's effects are linked to the tumor suppressor protein PTEN. nih.govnih.gov Treatment with sodium selenite leads to a two-fold increase in PTEN lipid phosphatase activity. nih.govnih.gov This activation of PTEN correlates with a decrease in the phosphorylation of Akt, a key protein in cell survival pathways, ultimately leading to an increase in apoptosis. nih.gov The mechanism also involves an increase in the activity of thioredoxin reductase and casein kinase-2 (CK2), which regulate PTEN activity. nih.govnih.gov
Table 2: Effects of Sodium Selenite in Prostate Cancer Models
| Model | Cancer Type | Finding | Observed Effect | Reference |
|---|---|---|---|---|
| LAPC-4 Xenograft (male mice) | Androgen-Dependent | Tumor Volume Reduction | 41% decrease after 42 days | nih.gov |
| LAPC-4 Xenograft (male mice) | Androgen-Dependent | Serum PSA Levels | Marked decrease | nih.gov |
| LAPC-4 Xenograft (female mice) | Androgen-Independent | Tumor Volume Reduction | 58% decrease after 42 days | nih.gov |
| DU-145 Cells | In Vitro | PTEN Activity | Two-fold increase | nih.govnih.gov |
| DU-145 Cells | In Vitro | Akt Phosphorylation | Decreased | nih.gov |
The antitumor activity of sodium selenite in lung cancer involves the modulation of critical cellular signaling pathways and metabolic processes. In vitro experiments have demonstrated that sodium selenite inhibits the activation of the NF-κB signaling pathway. nih.gov This inhibition prevents the nuclear translocation of NF-κB, a transcription factor that regulates the expression of pyruvate (B1213749) dehydrogenase kinase 1 (PDK1). nih.gov PDK1 is a key enzyme in energy metabolism that affects cell survival. nih.gov By down-regulating PDK1, sodium selenite activates the mitochondrial apoptosis pathway, leading to increased expression of the pro-apoptotic protein Bax and decreased expression of the anti-apoptotic protein Bcl-2. nih.gov
Another proposed mechanism, particularly relevant for multidrug-resistant lung cancer cells, involves the chemical reactivity of selenite. inspire.com These resistant cells often have a high concentration of cysteine on their outer surface. inspire.com Sodium selenite reacts with this cysteine to form hydrogen selenide (B1212193), a highly toxic compound that helps to kill the cancer cell. inspire.com Normal cells, which lack this surface cysteine, are not affected by this mechanism. inspire.com Research has also shown that selenium nanoparticles, a related form, can decrease the proliferation of non-small cell lung cancer (NSCLC) cell lines A549 and NCI-H23 in a dose-dependent manner and inhibit the expression of matrix metalloproteinases MMP2 and MMP9, which are crucial for tumor metastasis. frontiersin.org
Table 3: Mechanistic Effects of Sodium Selenite in Lung Cancer Models
| Mechanism | Target | Outcome | Reference |
|---|---|---|---|
| Signaling Pathway Inhibition | NF-κB | Inhibits nuclear translocation, down-regulates PDK1 | nih.gov |
| Apoptosis Induction | Mitochondrial Pathway | Increases Bax/Bcl-2 ratio | nih.gov |
| Chemical Cytotoxicity | Surface Cysteine | Forms toxic hydrogen selenide in resistant cells | inspire.com |
| Metastasis Inhibition | MMP2 and MMP9 | Inhibits expression | frontiersin.org |
Sodium selenite exhibits potent anticancer effects in glioblastoma (GBM), the most aggressive primary brain tumor. nih.gov Studies on human GBM cell lines, including LN229, U87, and T98G, show that sodium selenite is significantly more cytotoxic than the standard chemotherapeutic drug temozolomide. nih.gov It induces cell cycle arrest in the S and G2 phases and triggers caspase-3-dependent apoptosis. nih.govfrontiersin.org
A key mechanism of action in glioblastoma cells is the downregulation of histone deacetylase (HDAC) activity in a dose-dependent manner. frontiersin.orgnih.goveurekaselect.com This epigenetic modification leads to apoptosis and decreased activity of matrix metalloproteinase 2 (MMP2), which is involved in tumor invasion. frontiersin.orgeurekaselect.com Furthermore, sodium selenite inhibits the PI3K/Akt/HIF-1 signaling pathway, which reduces tumor-related angiogenesis. frontiersin.org It also significantly inhibits the migration of glioblastoma cells and can decrease the expression of the epidermal growth factor receptor (EGFR). frontiersin.org In vivo preclinical studies using orthotopically implanted human glioblastoma stem cells in mice have shown that treatment can lead to slower tumor growth. mdpi.com
Table 4: Antitumorigenic Effects of Sodium Selenite on Glioblastoma Cell Lines
| Cell Line(s) | Effect | Mechanism | Reference |
|---|---|---|---|
| LN229, U87, T98G | High Cytotoxicity | More cytotoxic than temozolomide | nih.gov |
| LN229, T98G, U87 | Cell Cycle Arrest | Blocks cells in S and G2 phases | nih.govfrontiersin.orgeurekaselect.com |
| Multiple GBM lines | Apoptosis | Caspase-3-dependent | nih.govfrontiersin.org |
| Multiple GBM lines | Epigenetic Modulation | Decreases HDAC activity | frontiersin.orgnih.goveurekaselect.com |
| Multiple GBM lines | Anti-angiogenesis | Suppression of PI3K/Akt/HIF-1 signaling | frontiersin.org |
| Multiple GBM lines | Invasion Inhibition | Reduced MMP2 activity | frontiersin.orgeurekaselect.com |
Sodium selenite demonstrates direct cytotoxic activity against leukemia and lymphoma cells. researchgate.net In acute lymphocytic leukemia (ALL) cell lines, treatment resulted in a high, dose-dependent ratio of dead to live cells, with the apoptotic effect increasing with incubation time. nih.gov The compound has been shown to induce apoptosis and cause cell cycle arrest in various hematological malignancies. researchgate.net
In a study involving patients with non-Hodgkin's lymphoma (NHL), the addition of high-dose sodium selenite to standard chemotherapy resulted in a significantly higher percentage of apoptotic lymphoma cells compared to chemotherapy alone (78.9% vs. 58.9%). researchgate.netnih.gov In murine B lymphoma (A20) cells, sodium selenite caused a significant decrease in cell proliferation and viability, leading to cell death. mdpi.com The mechanisms in these models involve the modulation of several intracellular signaling molecules, including protein kinase-C (PKC), NF-κB, and inhibition of apoptosis protein (IAP). mdpi.com
Table 5: Effects of Sodium Selenite on Lymphoma and Leukemia Models
| Model | Finding | Observed Effect | Reference |
|---|---|---|---|
| Acute Lymphocytic Leukemia Cells | Apoptosis | Dose-dependent increase in cell death | nih.gov |
| Non-Hodgkin's Lymphoma Patients | Apoptosis (with chemotherapy) | 78.9% apoptotic cells vs. 58.9% with chemo alone | researchgate.netnih.gov |
| Murine B lymphoma (A20) cells | Cell Proliferation | Significant decrease | mdpi.com |
| Murine B lymphoma (A20) cells | Signaling Pathways | Modulation of PKC, NF-κB, and IAP | mdpi.com |
Colorectal Carcinoma Models
In preclinical studies, sodium selenite has demonstrated significant antitumor activity in various colorectal cancer (CRC) cell lines. Research has shown that sodium selenite can inhibit the proliferation and induce cell death in HCT-116 and SW620 human colon cancer cells in a time- and dose-dependent manner. The antiproliferative effects are observed within a concentration range of 2.5 µM to 10 µM. Furthermore, treatment with sodium selenite has been found to induce G2/M cell cycle arrest and apoptosis in these colorectal cancer cells.
The tumor suppressor protein p53 appears to play a role in the cellular response to sodium selenite. Studies have revealed that HCT-116 cells with a functional p53 gene are more sensitive to sodium selenite treatment compared to their p53-knockout counterparts (HCT-116-p53KO). This suggests that the cytotoxic effects of sodium selenite in colorectal cancer may be, at least in part, mediated through p53-dependent pathways. However, the induction of cell death in p53-deficient cells indicates the presence of p53-independent mechanisms as well.
In vivo studies using mouse models of intestinal cancer have also supported the antitumor effects of sodium selenite. Supplementation with a sodium selenite-enriched diet significantly inhibited intestinal tumor formation. Another study on experimental colon carcinogenesis in mice showed that both sodium selenite and selenium nanoparticles significantly decreased the number of aberrant crypt foci, aberrant crypts, and tumorous lesions.
| Cell Line | Effect | Concentration | Key Findings | Citation |
|---|---|---|---|---|
| HCT-116 | Inhibition of proliferation, induction of apoptosis and G2/M cell cycle arrest | 2.5 µM - 10 µM | Effects are dose- and time-dependent. Sensitivity is p53-dependent. | |
| SW620 | Inhibition of proliferation and induction of apoptosis | 23.1 µM significantly lowered viability | Inhibition of β-catenin signaling was observed. | |
| RKO | No significant decrease in viability | Up to 28.9 µM | Demonstrates differential sensitivity among CRC cell lines. | |
| HT-29 | Induction of differentiation and apoptosis | ≤ 10 µM | Associated with decreased intracellular levels of reduced glutathione (B108866). |
Enhancement of Conventional Cancer Therapies
Sodium selenite has been investigated for its potential to augment the efficacy of standard cancer treatments, including chemotherapy and radiotherapy.
Research indicates that sodium selenite can potentiate the cytotoxic effects of several chemotherapeutic agents in colorectal cancer cells. For instance, in HCT-116 colon cancer cells, sodium selenite enhanced the antiproliferative activity of 5-fluorouracil (B62378) (5-FU), oxaliplatin (B1677828), and irinotecan (B1672180) by approximately 1.1-fold, 2.7-fold, and 2.6-fold, respectively. In SW620 cells, it increased the efficacy of 5-FU and oxaliplatin by 1.5-fold and 4.3-fold, respectively. When combined with irinotecan, which alone showed no effect on SW620 cell growth, a 23% inhibition was observed.
In the HT-29 colon cancer cell line, combination therapy of sodium selenite with cisplatin (B142131) demonstrated increased efficacy compared to cisplatin alone, especially after colonies had formed. This enhanced effect is linked to increased breakdown of reactive oxygen species (ROS). Furthermore, a synergistic cytotoxic effect was observed when sodium selenite was combined with docosahexaenoic acid (DHA) in SW620 and RKO cells.
| Chemotherapeutic Agent | Cell Line | Enhancement of Cytotoxicity | Citation |
|---|---|---|---|
| 5-Fluorouracil (5-FU) | HCT-116 | ~1.1-fold increase | |
| Oxaliplatin | HCT-116 | ~2.7-fold increase | |
| Irinotecan | HCT-116 | ~2.6-fold increase | |
| 5-Fluorouracil (5-FU) | SW620 | ~1.5-fold increase | |
| Oxaliplatin | SW620 | ~4.3-fold increase | |
| Cisplatin | HT-29 | Increased efficacy, especially in established colonies |
Sodium selenite has also been shown to act as a radiosensitizer, enhancing the cell-killing effects of radiation therapy. While much of the in-depth research has been conducted in other cancer types, such as prostate cancer, the underlying mechanisms are relevant to colorectal cancer. In preclinical studies, sodium selenite was found to radiosensitize tumors in vivo. A phase 1 clinical trial in patients with metastatic cancer treated with sodium selenite in combination with palliative radiation therapy found the combination to be well-tolerated.
The radiosensitizing effects of sodium selenite are thought to be mediated through the depletion of intracellular antioxidants like glutathione, which would otherwise quench the damaging reactive oxygen species generated by radiation. Importantly, some studies suggest that sodium selenite may selectively sensitize tumor cells to radiation while not affecting, or even protecting, normal tissues. For instance, in one study, sodium selenite enhanced the effect of radiation on prostate tumors but did not sensitize intestinal epithelial cells to radiation, suggesting a potential increase in the therapeutic index of radiotherapy.
Reversal of Chemoresistance Mechanisms
A significant challenge in cancer therapy is the development of chemoresistance. Some research suggests that sodium selenite may help overcome this resistance. Paradoxically, cancer cells that are highly resistant to traditional chemotherapy have been found to be particularly sensitive to selenite. This phenomenon has been explained by the involvement of multid
Anti-inflammatory and Immunomodulatory Research Applications of Sodium Selenite Pentahydrate
This compound has been the subject of considerable research for its potential anti-inflammatory and immunomodulatory effects. Selenium, an essential trace element, is a crucial component of selenoproteins, such as glutathione peroxidases, which play a vital role in antioxidant defense and modulating inflammatory pathways. researchgate.netmdpi.com Research suggests that in conditions of severe physiological stress like sepsis, plasma selenium concentrations are significantly depleted, which may impair the antioxidant response. nih.gov High doses of sodium selenite are hypothesized to bolster antioxidant capabilities by being incorporated into selenoenzymes and may also exert a direct pro-oxidative effect that can paradoxically reduce inflammation. nih.gov Studies have explored its application in various inflammatory conditions, from critical illnesses like sepsis to chronic conditions such as lymphedema.
Research in Sepsis and Septic Shock Models
The role of sodium selenite in sepsis and septic shock is linked to its antioxidant properties and its ability to modulate the body's overwhelming inflammatory response. nih.gov Sepsis is characterized by the generation of oxygen free radicals and decreased plasma selenium levels, leading to a weakened antioxidant defense system. nih.gov
Several clinical trials have investigated the effects of high-dose sodium selenite supplementation in critically ill patients with sepsis. Some studies suggest that adjuvant treatment with high-dose sodium selenite might reduce mortality rates in patients with severe sepsis or septic shock. nih.gov However, the results have been inconsistent across different studies. For instance, a meta-analysis by the Cochrane group did not find sufficient evidence to support selenium supplementation for the prevention of sepsis in critically ill patients. nih.gov
A prospective, multicenter, placebo-controlled, randomized, double-blind study involving 60 septic shock patients found that continuous infusion of high doses of sodium selenite did not significantly improve the clinical outcome, including the time to vasopressor therapy withdrawal or mortality rates. nih.gov Similarly, another randomized clinical trial found that high-dose intravenous sodium selenite did not lead to a better outcome in patients with severe sepsis, with a 28-day mortality rate of 28.3% in the selenite group compared to 25.5% in the placebo group. researchgate.net In contrast, a study in Taiwan focusing on septic patients with severe selenium deficiency found that high-dose selenium treatment rapidly restored serum selenium levels and improved survival in this specific subgroup. esmed.org
Effects on Acute Pancreatitis
Acute pancreatitis is another condition where oxidative stress plays a significant role in its early stages. nih.gov The potential for sodium selenite to reduce free radicals has made it a candidate for investigation in this area. nih.gov However, research into its efficacy has yielded conflicting results.
A prospective randomized, double-blind trial with 70 patients found no statistically significant difference in the clinical course between the group receiving sodium selenite and the placebo group. nih.gov This study concluded that the substitution of sodium selenite has no beneficial effect on the clinical outcome for patients with acute pancreatitis. nih.gov Another study supported this finding, reporting that sodium selenite administration did not benefit the clinical outcome. researchgate.net
Conversely, earlier research suggested that timely antioxidative therapy with sodium selenite could drastically drop the rates of mortality, complications, and operations in patients with acute pancreatitis. nih.gov This study, which involved 330 patients, reported that complications were more likely to occur if the therapy was initiated late. nih.gov The disparate findings highlight the need for further research to clarify the potential role and optimal application of sodium selenite in treating acute pancreatitis.
Role in Lymphedema and Related Inflammatory Conditions
Lymphedema is a chronic inflammatory condition that can develop secondary to cancer treatment, involving surgery or radiotherapy. nih.gov Sodium selenite has shown promise as a cost-effective and nontoxic anti-inflammatory agent in managing this condition. nih.govresearchgate.net
Treatment with sodium selenite has been found to lower the production of reactive oxygen species (ROS), which contributes to a spontaneous reduction in lymphedema volume. nih.govresearchgate.net It has also been shown to enhance the effectiveness of physical therapy for lymphedema and decrease the incidence of erysipelas infections in patients with chronic lymphedema. nih.govresearchgate.net A randomized, double-blind, controlled trial on patients with breast cancer-related lymphedema (BCRL) demonstrated that sodium selenite supplementation improved the diagnostic stages of BCRL and significantly reduced extracellular water ratios. nih.govelsevierpure.com Interestingly, this beneficial effect appeared to be independent of its antioxidant activity, suggesting that its anti-inflammatory and immune-modulating properties may be the primary mechanisms of action. nih.govelsevierpure.com The exact pharmacological mechanisms are not fully understood but may involve the inhibition of adhesion protein expression. nih.gov
Interactive Data Table: Anti-inflammatory and Immunomodulatory Research
| Condition Studied | Model | Key Findings |
| Sepsis / Septic Shock | Human Clinical Trial | Continuous high-dose infusion did not improve clinical outcome or mortality rates. nih.gov |
| Severe Sepsis | Human Clinical Trial | No significant difference in 28-day mortality between sodium selenite (28.3%) and placebo (25.5%) groups. researchgate.net |
| Sepsis with Severe Selenium Deficiency | Human Clinical Trial | High-dose selenium improved survival rates in patients with severe baseline deficiency. esmed.org |
| Acute Pancreatitis | Human Clinical Trial | No beneficial effect on the clinical outcome was observed. researchgate.netnih.gov |
| Acute Pancreatitis | Human Clinical Study | Timely therapy was associated with drastically reduced mortality and complication rates. nih.gov |
| Lymphedema | Human (Review) | Lowers reactive oxygen species, reduces lymphedema volume, and decreases infection incidence. nih.gov |
| Breast Cancer-Related Lymphedema | Human Clinical Trial | Improved diagnostic stages and reduced extracellular water ratios, independent of antioxidant effects. nih.govelsevierpure.com |
Research in Bone and Joint-Related Diseases
This compound is also being investigated for its potential therapeutic applications in diseases affecting bones and joints. Research has focused on its role in modulating processes involved in osteoarthritis, rheumatoid arthritis, and osteoporosis, primarily through its antioxidant and anti-inflammatory properties, as well as its influence on bone cell function.
Osteoarthritis and Rheumatoid Arthritis Research
In the context of osteoarthritis (OA), a condition characterized by cartilage degradation, inflammation, and oxidative stress, sodium selenite has been studied for its protective effects on chondrocytes (cartilage cells). mdpi.com Research has shown that increased oxidative stress and inflammation are primary drivers of OA progression. mdpi.com A study investigating the effects of sodium selenite on an experimental model of OA found that it could lessen the severity of the disease by protecting articular chondrocytes from oxidative damage. mdpi.com The mechanism appears to involve the activation of the Nrf2 pathway, which regulates antioxidant genes, and the inhibition of the pro-inflammatory NF-κB signaling pathway. mdpi.com
For rheumatoid arthritis (RA), an autoimmune disease causing chronic joint inflammation, selenium supplementation has been explored as a complementary therapy. A meta-analysis of seven randomized controlled trials involving 367 adults with RA found that selenium supplementation modestly reduced joint pain and tenderness. examine.com However, it did not significantly affect the number of swollen joints, morning stiffness, or systemic inflammation markers like C-reactive protein. examine.com Another study noted that combining selenate (B1209512) with lipopolysaccharide significantly improved the joint tenderness index in RA patients compared to a control group. researchgate.net A Chinese patent also describes the use of sodium selenite as an active component in pharmaceutical preparations for treating symptoms of rheumatic and rheumatoid arthritis, as well as osteoarthritis. google.com
Osteoporosis and Bone Defect Research
Osteoporosis is a disease characterized by low bone mass and deterioration of bone tissue, leading to an increased risk of fractures. nih.govcelljournal.org Selenium has been identified as a mineral associated with the maintenance of bone health by influencing the bone remodeling process. nih.govcelljournal.org
In vitro studies using pre-osteoblast cell lines have shown that sodium selenite can promote osteoblast differentiation. nih.govcelljournal.org It was observed to increase alkaline phosphatase (ALP) activity, collagen synthesis, and the expression of key osteogenic transcription factors like Runx2 and osterix. nih.govcelljournal.org Furthermore, sodium selenite was found to rescue the inhibition of osteoblastic differentiation caused by oxidative stress (induced by hydrogen peroxide). nih.gov This protective effect is believed to be mediated through the activation of the WNT/β-catenin signaling pathway, which is crucial for bone formation. nih.govresearchgate.net
In animal models, selenium-modified bone cement has been shown to promote the repair of osteoporotic bone defects. nih.gov A study using ovariectomized rats (a model for postmenopausal osteoporosis) found that a bone cement containing sodium selenite improved the osteogenic differentiation of bone marrow mesenchymal stem cells and accelerated bone defect repair. nih.gov This was associated with the restoration of mitochondrial antioxidant functions mediated by glutathione peroxidase 1 (GPx1). nih.gov
Interactive Data Table: Bone and Joint-Related Disease Research
| Condition Studied | Model | Key Findings |
| Osteoarthritis | In vitro (Human Chondrocytes) & Rat Model | Protected chondrocytes from oxidative damage by activating Nrf2 and inhibiting NF-κB pathways. mdpi.com |
| Rheumatoid Arthritis | Human (Meta-analysis) | Modestly reduced joint pain and tenderness, but had no effect on swelling or inflammatory markers. examine.com |
| Rheumatoid Arthritis | Human Clinical Study | A combination therapy including selenate significantly improved the joint tenderness index. researchgate.net |
| Osteoporosis | In vitro (Pre-osteoblast cells) | Promoted osteoblast differentiation and rescued oxidative stress-induced inhibition via the WNT/β-catenin pathway. nih.govcelljournal.org |
| Osteoporotic Bone Defect | Ovariectomized Rat Model | Selenium-modified bone cement accelerated bone defect repair by improving mitochondrial antioxidant functions. nih.gov |
Antimicrobial Research Potential of this compound
This compound has emerged as a compound of interest in antimicrobial research due to its demonstrated effects against a variety of pathogenic microorganisms. The scientific exploration into its capabilities encompasses antibacterial, antifungal, and antiviral activities, suggesting a broad spectrum of potential applications in combating infectious diseases. Research in this area focuses on understanding the mechanisms of action and the efficacy of sodium selenite against these pathogens.
Antibacterial Activity (e.g., Clostridium difficile)
Sodium selenite has been investigated for its efficacy against clinically relevant bacteria, including the hypervirulent strains of Clostridium difficile. In vitro studies have shown that sub-minimum inhibitory concentrations (sub-MICs) of sodium selenite can significantly impact the pathogenicity of C. difficile. One study demonstrated that sodium selenite markedly reduced the synthesis of toxins produced by C. difficile and decreased their cytotoxic effects. nih.gov Furthermore, the expression of genes responsible for toxin production, namely tcdA and tcdB, was found to be downregulated in the presence of sodium selenite. nih.gov
A significant finding in this research is the ability of sodium selenite to inhibit the outgrowth of C. difficile spores, a crucial aspect of the bacterium's infection cycle, although it did not inhibit spore germination itself. nih.gov This suggests a potential role in preventing the recurrence of C. difficile infections.
Additionally, sodium selenite has been observed to enhance the susceptibility of C. difficile to certain antibiotics. Specifically, it increased the sensitivity of the bacterium to ciprofloxacin, though a similar effect was not observed with vancomycin. nih.gov This synergistic effect highlights its potential as an adjunct to conventional antibiotic therapies. Research on other bacteria, such as Pseudomonas aeruginosa, has shown that sodium selenite can induce oxidative stress and inhibit the quorum sensing system, thereby increasing antibiotic susceptibility and reducing pathogenicity. nih.gov Studies have also demonstrated a spectrum of activity against various human pathogenic Gram-positive and Gram-negative bacteria. nih.gov
| Parameter Investigated | Observed Effect of Sodium Selenite | Reference |
|---|---|---|
| Toxin Synthesis and Cytotoxicity | Significantly reduced | nih.gov |
| Toxin Gene Expression (tcdA, tcdB) | Downregulated | nih.gov |
| Spore Outgrowth | Completely inhibited at sub-MIC levels | nih.gov |
| Spore Germination | Not inhibited at sub-MIC levels | nih.gov |
| Antibiotic Sensitivity (Ciprofloxacin) | Significantly increased | nih.gov |
| Antibiotic Sensitivity (Vancomycin) | No significant change | nih.gov |
Antifungal Properties
The antifungal potential of sodium selenite and related selenium compounds has been documented against several fungal species, including those that are pathogenic to plants. Research indicates that selenium treatments can inhibit spore germination and mycelial growth of fungi such as Botrytis cinerea. researchgate.net For instance, a concentration of 24 mg/L of selenium from sodium selenite was found to significantly inhibit the spore germination of this fungus. researchgate.net
The mechanism of antifungal action is thought to involve the induction of intracellular reactive oxygen species (ROS) in fungal spores. researchgate.net Selenium compounds have also been shown to enhance plant resistance to fungal diseases, such as reducing the damage caused by Fusarium wilt in tomato plants. researchgate.net While much of the research has focused on agricultural applications, these findings underscore the fundamental antifungal activity of selenium compounds like sodium selenite. It has been noted that selenium's effectiveness in inhibiting fungal growth has been observed for species like Fusarium sp. and Alternaria brassicicola. nih.gov
| Fungal Species | Observed Effect | Potential Mechanism | Reference |
|---|---|---|---|
| Botrytis cinerea | Inhibition of spore germination and mycelial growth | Induction of intracellular reactive oxygen species (ROS) | researchgate.net |
| Fusarium sp. | Inhibition of growth, reduced damage from infection | Not specified | researchgate.netnih.gov |
| Alternaria brassicicola | Inhibition of growth | Not specified | nih.gov |
Antiviral Properties
Sodium selenite has been proposed as a potential agent in the context of viral infections, particularly those caused by RNA viruses. researchgate.netmdpi.com Research suggests that selenium plays a crucial role in host defense against viral infections by supporting antioxidant systems and modulating the immune response. mdpi.com
One of the proposed antiviral mechanisms of sodium selenite is its ability to restore the activity of crucial antioxidant enzymes like glutathione peroxidase (GPX) and thioredoxin reductase (TXNRD). mdpi.com Viral infections can lead to significant oxidative stress, and by bolstering these antioxidant defenses, sodium selenite may help mitigate virus-induced cellular damage. mdpi.com
In specific viral contexts, such as Hepatitis B virus (HBV), sodium selenite has been shown to suppress viral transcription and replication in human hepatoma cell lines. zgkjcx.com Studies indicated a dose-dependent and time-dependent reduction in HBV DNA and viral mRNA levels upon treatment with sodium selenite. zgkjcx.com For other viruses, like SARS-CoV-1 and SARS-CoV-2, it has been suggested that sodium selenite may interfere with the contact between the virion and the host cell membrane. researchgate.net Furthermore, it may suppress the activity of nuclear factor-κB (NF-κB), a key player in the inflammatory response often heightened during coronavirus infections. researchgate.net
| Virus Target | Proposed Mechanism of Action | Reference |
|---|---|---|
| RNA Viruses (general) | Restoration of glutathione peroxidase (GPX) and thioredoxin reductase (TXNRD) activity, reduction of oxidative stress. | mdpi.com |
| Hepatitis B Virus (HBV) | Inhibition of viral transcription, leading to a decline in HBV DNA levels. | zgkjcx.com |
| SARS-CoV-1 and SARS-CoV-2 | Interruption of virion contact with the host cell membrane; suppression of NF-κB activity. | researchgate.net |
Toxicological Research and Safety Margin Investigations of Sodium Selenite Pentahydrate
Preclinical Toxicity Studies in Animal Models
Preclinical studies in various animal models have been instrumental in characterizing the toxicological profile of sodium selenite (B80905). These investigations, ranging from acute to chronic exposure, provide foundational data on lethal doses, target organs, and the dose-dependent nature of its toxicity.
Acute toxicity studies determine the adverse effects of a substance after a single or short-term exposure. For sodium selenite, these assessments have established it as a compound with high acute toxicity. honeywell.comlakeland.edu Studies involving oral administration in rodents have been conducted to determine the median lethal dose (LD50), a key metric in acute toxicity.
In one study, the oral LD50 for the anhydrous form of sodium selenite in rats was reported as 7 mg/kg. lakeland.edufishersci.com Another investigation using increasing doses in both mice and rats found the oral LD50 values to be within the range of 8.08 to 12.11 mg/kg. mmsl.cz The toxicity of selenium compounds is highly dependent on their chemical form; for instance, the highly soluble sodium selenite has been shown to be significantly more toxic than the insoluble elemental selenium. mmsl.cz Research indicates that for many selenium compounds, single doses as low as 1.5 to 6 mg of selenium per kilogram of body weight can be lethal in laboratory animals. mmsl.cz
| Species | Route of Administration | LD50 Value | Reference Substance |
| Rat | Oral | 7 mg/kg | Anhydrous Sodium Selenite |
| Rat | Oral | 8.08 - 12.11 mg/kg | Sodium Selenite |
| Mouse | Oral | 8.08 - 12.11 mg/kg | Sodium Selenite |
Subchronic and chronic studies evaluate the effects of repeated or continuous exposure to a substance over a longer period. A 13-week subchronic toxicity study in Sprague-Dawley rats involved feeding them diets containing sodium selenite at various concentrations. nih.gov The findings demonstrated clear dose-dependent toxicity. At the highest concentrations (4 and 5 ppm Se), researchers observed significant adverse changes in body weight, hematology, clinical chemistry values, and relative organ weights, along with abnormal histopathology. nih.gov At a concentration of 3 ppm Se, the study noted significant growth inhibition and degeneration of liver cells. nih.gov Based on this study, the no-observed-adverse-effect level (NOAEL) for sodium selenite was determined to be 2 ppm Se. nih.gov
Another subacute study in male Wistar rats, where sodium selenite was administered daily for 10 consecutive days, also confirmed its dose-dependent toxicity. researchgate.net
| Dietary Concentration (as Se) | Species | Study Duration | Key Findings |
| 2 ppm | Sprague-Dawley Rats | 13 weeks | No-Observed-Adverse-Effect Level (NOAEL) |
| 3 ppm | Sprague-Dawley Rats | 13 weeks | Significant growth inhibition, degeneration of liver cells |
| 4 and 5 ppm | Sprague-Dawley Rats | 13 weeks | Significant adverse changes in body weight, hematology, clinical chemistry, organ weights, and histopathology |
High-dose exposure to sodium selenite has been shown to induce damage across multiple organ systems. In a study where rats received a single high toxic dose (10 mg/kg, orally), subsequent histopathological examinations revealed significant damage to vital organs. mmsl.cz The heart, liver, spleen, and kidney all showed signs of inflammation, hemorrhages, cellular degeneration, and a rapid loss of normal tissue architecture. mmsl.cz Surviving animals also presented with an accumulation of fluids in the thoracic and abdominal cavities. mmsl.cz
Subacute studies have further detailed the organ-specific damage. In rats, repeated exposure led to a marked increase in serum transaminases (alanine aminotransferase and aspartate aminotransferase), which is indicative of liver damage, potentially progressing to necrosis. researchgate.net Histological analysis of tissues from these animals confirmed the organ damage, revealing hydropic degeneration (cellular swelling), perivascular edema, and necrosis in the liver. researchgate.net The kidneys of the affected animals showed hydropic degeneration, congestion, and vascular ectasia (dilation of blood vessels). researchgate.net
Cellular Toxicity and Selectivity Towards Normal vs. Cancer Cells
A significant area of toxicological research on sodium selenite has been its differential effects on cancerous and non-cancerous cells. Numerous studies have reported that sodium selenite exhibits higher cytotoxicity toward tumor cells compared to normal cells at similar concentrations. nih.govnih.govmdpi.com This selective toxicity presents a potential therapeutic window.
For example, research has shown that the growth of A549 lung cancer cells was more sensitive to sodium selenite than that of normal BEAS-2B bronchial epithelial cells. nih.gov Similarly, glioma cells were found to be approximately twice as sensitive to the cytotoxic effects of sodium selenite as normal astrocytes. nih.gov This selectivity has also been observed in prostate cancer cells, which were more sensitive to treatment than their normal counterparts. nih.gov Furthermore, cancer cells that have developed resistance to conventional chemotherapy drugs have been found to be particularly sensitive to selenite. nih.gov The level of intracellular sulfhydryl compounds, such as glutathione (B108866), appears to be a critical factor in the growth-inhibiting effects of sodium selenite. nih.gov
| Cell Type Comparison | Observation |
| A549 (Lung Cancer) vs. BEAS-2B (Normal Bronchial) | A549 cells showed greater sensitivity and growth inhibition. |
| Glioma Cells vs. Normal Astrocytes | Glioma cells were approximately two-fold more cytotoxic. |
| Prostate Cancer Cells vs. Normal Prostate Cells | Cancer cells demonstrated higher sensitivity to treatment. |
| Drug-Resistant Cancer Cells vs. Drug-Sensitive Variants | Drug-resistant cells showed greater sensitivity to selenite. |
Genotoxicity and Mutagenicity Assessments
The genotoxicity and mutagenicity of sodium selenite have been a subject of investigation with somewhat contradictory findings, often dependent on the dosage and the experimental system used. lmaleidykla.lt Several studies indicate that sodium selenite is genotoxically active, but primarily at high, often toxic, concentrations. lmaleidykla.lt
In vitro studies have shown that high doses of selenite can induce sister chromatid exchanges (SCEs) in whole blood cultures and in Chinese hamster V-79 cell lines. lmaleidykla.lt Similarly, in vivo studies in Chinese hamster bone marrow cells demonstrated an increased incidence of chromosome aberrations and SCEs, but only at very high doses. lmaleidykla.lt The compound has also been identified as a mutagen in the Salmonella typhimurium tester strain TA104. nih.gov
Conversely, some assessments have concluded that sodium selenite should not be classified as a germ cell mutagen. chemos.de The Food Safety Commission of Japan, after a review, concluded that sodium selenite does not pose a clear genotoxic risk to human health when ingested in appropriate amounts. fsc.go.jp This highlights a dual role, where low concentrations may be non-genotoxic or even antimutagenic, while high concentrations exhibit genotoxic potential. lmaleidykla.ltscielo.br The mechanism underlying the genotoxicity observed at high doses is believed to be mediated by the generation of oxygen radicals. lmaleidykla.lt
Studies on Oxidative Stress Response in Toxicity
The toxic effects of sodium selenite are strongly linked to its ability to induce oxidative stress. The primary mechanism involves its action as an oxidizing agent, particularly through its reactions with intracellular sulfhydryl groups found in molecules like glutathione (GSH). nih.gov
The reaction between selenite and thiols like GSH can generate reactive oxygen species (ROS), including superoxide (B77818) and hydrogen peroxide. nih.govnih.govmdpi.com This production of ROS is considered a primary cause of the toxicity and mutagenicity associated with sodium selenite. nih.gov Experimental evidence supports this mechanism; in human hepatoma HepG2 cells, selenite treatment led to a measurable increase in ROS production, a simultaneous decrease in the levels of reduced glutathione (GSH), and an increase in its oxidized form (GSSG). nih.gov This shift in the cellular redox balance toward an oxidative state can trigger downstream events, including apoptosis (programmed cell death). nih.gov
In thyroid cancer cells, sodium selenite was shown to induce ROS production by promoting oxidative phosphorylation. frontiersin.org The resulting increase in intracellular ROS inhibited key cellular signaling pathways, leading to cell cycle arrest and apoptosis. frontiersin.org This ability of high-dose selenite to generate significant oxidative stress overwhelms the antioxidant capacity of cells, leading to cellular damage and death. mdpi.commdpi.com
Determination of Minimum Dose Without Toxic Effect (MDWT) in Research Models
In toxicological research, establishing the Minimum Dose Without Toxic Effect (MDWT) is a critical step in characterizing the safety profile of a compound. The MDWT represents the highest dose of a substance at which no toxic effects are observed in a given experimental model. This parameter is foundational for further safety assessments.
A study involving intraperitoneal administration of sodium selenite pentahydrate in a rat model was conducted to determine its MDWT. The research identified the MDWT to be in the range of 0.25-0.35 mg/kg selenium (Se) content nih.gov. At doses exceeding this range, various toxic effects were observed. For instance, encephalopathy was noted at a dose of 1 mg Se/kg. An increase in plasma creatinine (B1669602) was seen at doses between 1 and 1.75 mg Se/kg, while elevations in aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT) were observed at 3 to 4.5 mg Se/kg. The minimum lethal dose was established at 3 mg Se/kg in this model nih.gov.
The No-Observed-Adverse-Effect Level (NOAEL) is another crucial metric in toxicology, representing the highest tested dose or concentration of a substance at which no statistically or biologically significant increases in the frequency or severity of adverse effects are found in exposed test organisms drugbank.com. In studies where sodium selenite was administered in the drinking water to F344/N rats and B6C3F1 mice, the NOAEL was estimated based on factors such as mortality, body weight depression, decreased water consumption, and renal papillary lesions nih.gov.
The table below summarizes the MDWT and NOAEL values for sodium selenite in different research models.
| Parameter | Animal Model | Value (as Selenium) | Route of Administration | Observed Effects at Higher Doses |
|---|---|---|---|---|
| MDWT | Rat | 0.25-0.35 mg/kg | Intraperitoneal | Encephalopathy, increased creatinine, increased AST/ALT, mortality nih.gov |
| NOAEL | Rat | 0.4 mg/kg | Drinking Water | Mortality, body weight depression, decreased water consumption, renal papillary lesions nih.gov |
| NOAEL | Mouse | 0.9 mg/kg | Drinking Water | Body weight depression, decreased water consumption nih.gov |
Safety Margins and Therapeutic Window Considerations in Research
The concepts of safety margin and therapeutic window are central to the evaluation of a compound's potential for further development. The safety margin is a calculated ratio that compares the systemic exposure at the NOAEL in toxicological studies to the clinical exposure, providing an indication of the safety of a drug at therapeutic doses nih.gov.
Research on this compound in a lipopolysaccharide (LPS) rat model highlighted that in a state of septic shock, the toxicity of the compound increased, leading to a decreased margin of safety nih.gov. This underscores the importance of the physiological state of the organism in safety margin considerations.
The therapeutic window refers to the range of doses at which a compound produces its desired therapeutic effect without causing unacceptable toxicity. Preclinical studies investigating the antitumor properties of sodium selenite have suggested the existence of a plausible therapeutic window nih.gov. This is based on observations that sodium selenite exhibits higher cytotoxicity towards tumor cells compared to non-malignant cells at comparable doses nih.gov.
In a preclinical study on mice with human glioblastoma stem cells, a dose-escalation study was performed with orally administered sodium selenite (from 2.25 to 10.125 mg/kg/day). A dose of 6.75 mg/kg was selected for a tumor regression assay as it was determined to be non-toxic and resulted in an increased selenium concentration in the brain researchgate.netnih.gov. This approach of identifying a non-toxic, yet biologically active dose is fundamental to exploring the therapeutic window in preclinical cancer research. While these studies provide evidence for a potential therapeutic window, further research is necessary to precisely define its boundaries.
The table below outlines key considerations related to the safety margin and therapeutic window of this compound based on available research.
| Concept | Research Finding | Model System | Implication |
|---|---|---|---|
| Safety Margin | Decreased in a model of septic shock, indicating increased toxicity in a compromised physiological state nih.gov. | Lipopolysaccharide (LPS) rat model | The safety margin of this compound can be influenced by underlying health conditions. |
| Therapeutic Window | Higher cytotoxicity observed in tumor cells compared to non-malignant cells suggests a plausible therapeutic window nih.gov. | In vitro and in vivo preclinical models | Sodium selenite may have a dose range that is effective against cancer cells while having minimal effects on normal tissues. |
| Therapeutic Window | A non-toxic dose of 6.75 mg/kg was identified that increased brain selenium concentration in a glioblastoma model researchgate.netnih.gov. | Mice with human glioblastoma stem cells | Demonstrates the process of identifying doses within a potential therapeutic window for further efficacy studies. |
Pharmacokinetics and Biotransformation Research of Sodium Selenite Pentahydrate
Absorption and Bioavailability Studies
Upon oral administration, sodium selenite (B80905) is absorbed from the gastrointestinal tract. patsnap.com Studies in rats have shown that the bioavailability of oral sodium selenite is approximately 49%, indicating a relatively moderate intestinal absorption compared to other forms of selenium. worldscientific.comiaea.orgresearchgate.net Research comparing sodium selenite with selenium-enriched yeast in rats demonstrated that the relative bioavailability of selenium from sodium selenite is lower. researchgate.net
A study in humans who received a single oral dose of 200 micrograms of an enriched stable isotope tracer of selenium (⁷⁴Se) as sodium selenite found that approximately 84% of the administered dose was absorbed. nih.gov Another study involving patients with metastatic cancer who were administered oral sodium selenite daily showed a decrease in bioavailability with an increasing dose. nih.gov
The absorption kinetics of sodium selenite have been characterized in various studies. In rats, after intragastric administration, selenium from sodium selenite is absorbed quickly. proquest.comresearchgate.net One study in humans found that after ingestion, selenium from sodium selenite peaks in the blood at an earlier time compared to selenium from yeast. scialert.net A pharmacokinetic model developed for humans suggests that absorption is distributed along the gastrointestinal tract. nih.gov
Table 1: Bioavailability of Sodium Selenite in Different Studies
| Subject | Administration Route | Bioavailability (%) | Source |
| Rats | Oral | ~49 | worldscientific.comiaea.orgresearchgate.net |
| Humans | Oral | ~84 | nih.gov |
| Humans | Oral (Dose-dependent) | Decreases with increasing dose | nih.gov |
Distribution to Tissues and Organs
Following absorption, selenium from sodium selenite is distributed throughout the body, with varying concentrations observed in different tissues and organs. Animal studies have provided significant insights into this distribution pattern.
In rats, after intragastric administration, selenium is rapidly distributed to various tissues, including the plasma, liver, kidney, heart, muscle, and gonads. proquest.comresearchgate.net Research in mice has shown selenium distribution in the lungs, liver, kidneys, and brain, with the highest concentrations found in the lungs. mdpi.com Another study in rats with brain gliomas demonstrated that selenium from sodium selenite accumulates to a greater extent in tumor tissue compared to normal brain tissue. nih.gov
The kinetics of selenium distribution have been modeled in rats, with a two-compartment open model accurately reflecting the metabolic kinetics in the plasma, liver, and kidney. proquest.comresearchgate.net For the heart and gonads, a one-compartment open model was found to be a better fit, while for muscle tissue, a one-compartment open model with a lag time was most appropriate. proquest.comresearchgate.net
Table 2: Tissue Distribution of Selenium after Sodium Selenite Administration in Animal Models
| Animal Model | Tissues/Organs with Notable Selenium Concentration | Key Findings | Source |
| Rats | Plasma, liver, kidney, heart, muscle, gonads | Rapid distribution; kinetic models vary by tissue. | proquest.comresearchgate.net |
| Mice | Lungs, liver, kidney, brain | Highest concentration observed in the lungs. | mdpi.com |
| Rats with brain gliomas | Brain tumor tissue, normal brain tissue | Significantly higher accumulation in tumor tissue. | nih.gov |
Metabolic Pathways and Intermediates
Once absorbed and distributed, sodium selenite undergoes a series of metabolic transformations. These pathways are crucial for its incorporation into functional selenoproteins or for its eventual excretion.
Reduction to Selenide (B1212193)
A primary step in the metabolism of sodium selenite is its reduction to selenide (H₂Se). patsnap.com This reduction is a critical process as selenide is considered a key intermediate for both the synthesis of selenoproteins and the excretion of selenium. nih.gov In the body, selenite is taken up by red blood cells and is reduced to selenide by glutathione (B108866). nih.gov This process is part of a series of reduction reactions involving glutathione and glutathione reductase. researchgate.net The resulting selenide can then be utilized for the synthesis of the amino acid selenocysteine (B57510), which is the form of selenium incorporated into selenoproteins. patsnap.com
Formation of Elemental Selenium Nanoparticles (SeNPs)
Under certain conditions, the reduction of sodium selenite can lead to the formation of elemental selenium nanoparticles (SeNPs). nih.govresearchgate.net This biotransformation can be mediated by various reducing agents and has been observed in biological systems. ijert.org For instance, bacteria isolated from the gut of certain insects have demonstrated the ability to reduce sodium selenite to form spherical, electron-dense SeNPs. nih.gov The formation of these nanoparticles is a detoxification mechanism for some organisms. nih.gov In vitro studies have also shown that proteins can be involved in the reduction of sodium selenite to SeNPs. rsc.org
Methylation Pathways
Another significant metabolic fate of selenium from sodium selenite is methylation. This process is generally considered a detoxification pathway that facilitates the excretion of excess selenium. The primary methylated metabolites include dimethyl selenide, which is exhaled, and trimethylselenonium (B1202040) ion, which is excreted in the urine. nih.gov
Studies in rats have shown that at low dietary levels of sodium selenite, monomethylated selenium is the dominant metabolite. nih.gov However, at higher, chemopreventive doses, the excretion of dimethyl selenide and trimethylselenonium ion increases significantly. nih.gov The methylation of selenium is interconnected with the one-carbon metabolism pathway, which provides the methyl donor S-adenosylmethionine. nih.govmdpi.com
Excretion Pathways and Kinetics
The elimination of selenium derived from sodium selenite occurs through several pathways, with urine and feces being the primary routes. The kinetics of excretion have been investigated in both human and animal studies.
In rats, after oral administration of sodium selenite, a significant amount of selenium is excreted in the feces, which is consistent with its incomplete absorption. worldscientific.comiaea.orgresearchgate.net Urinary excretion is considered a major route for the selenium that is absorbed. worldscientific.comiaea.orgresearchgate.net A study in humans who received a single oral dose of selenium as sodium selenite showed that after 12 days, approximately 65% of the absorbed dose remained in the body, with the model predicting that about 35% would be retained after 90 days, primarily in the tissues. nih.gov
The elimination of selenium from the plasma has been characterized by different kinetic models. In rats, the plasma selenium profile after intravenous injection of sodium selenite was best described by a two-compartment open model, with a first half-life of about 0.3 hours and a second half-life of 6.9 hours. worldscientific.comiaea.orgresearchgate.net A study in patients with metastatic cancer receiving daily oral sodium selenite found that a one-compartment model characterized the pharmacokinetics, with an apparent clearance of 1.58 L/h. nih.gov
Table 3: Pharmacokinetic Parameters of Selenium from Sodium Selenite
| Subject | Parameter | Value | Source |
| Rats | Plasma elimination half-life (t₁/₂) after IV injection | 0.3 hours (first phase), 6.9 hours (second phase) | worldscientific.comiaea.orgresearchgate.net |
| Humans | Apparent clearance | 1.58 L/h | nih.gov |
| Humans | Apparent volume of distribution | 42.3 L | nih.gov |
| Humans | Absorption rate constant | 0.64 h⁻¹ | nih.gov |
Renal Elimination
In a human study involving the oral administration of 200 µg of selenium as sodium selenite, the additional selenium elimination via urine over a 24-hour period was measured at 16.9 ± 10.6 µg. nih.gov Within this, the trimethylselenonium ion accounted for 10.8 ± 6.9 µg/24 h. nih.gov Interestingly, a small fraction of the selenite, approximately 0.5 ± 0.2%, was found to be oxidized to selenate (B1209512) and rapidly excreted in the urine. nih.gov
Another key metabolite identified in urine after sodium selenite intake is Methyl-2-acetamido-2-deoxy-1-seleno-β-D-galactopyranoside (SeSug1), which was found to be the main metabolite in all urine samples studied. nih.gov Research in rats has also confirmed that renal excretion is a major route of elimination for selenium after it has been absorbed into the bloodstream. worldscientific.comresearchgate.netiaea.org
| Parameter | Value (in Humans) |
|---|---|
| Additional Se Elimination via Urine (24h) | 16.9 ± 10.6 µg |
| Trimethylselenonium (TMSe) Elimination (24h) | 10.8 ± 6.9 µg |
| Non-TMSe Elimination (24h) | 20.0 ± 11.3 µg |
| Oxidized Selenate Excreted | ~0.5 ± 0.2% of dose |
Half-Life Studies in Biological Systems
The biological half-life of selenium following the administration of sodium selenite has been investigated in various biological systems, revealing multiphasic elimination patterns.
In humans, whole-body retention studies after oral administration of sodium selenite have shown a triphasic elimination process. nih.gov
Initial Phase: A rapid elimination with a half-life of approximately 1 day. nih.gov
Second Phase: A slower elimination with a half-life of 8-9 days. nih.gov
Third Phase: A much slower elimination with an estimated half-life of 115-116 days. nih.gov
The initial two phases are thought to correspond to the excretion of unabsorbed selenium and the urinary elimination of absorbed but unutilized selenium. nih.gov
In a phase I clinical trial involving patients with metastatic cancer, the intravenous administration of sodium selenite resulted in a calculated median plasma half-life of approximately 18.25 to 19 hours. nih.govdntb.gov.uanih.gov
Studies in rats have also provided insights into the pharmacokinetics of sodium selenite. After intravenous injection, the plasma selenium profile fit a two-compartment model with two distinct half-lives: a rapid initial half-life of about 0.3 hours and a second, slower half-life of 6.9 hours. researchgate.netiaea.org Another study in rats following intragastric administration reported a terminal elimination half-life (T1/2β) in plasma of 42.6 hours in males and 47.1 hours in females. proquest.com
Research in lambs orally dosed with sodium selenite showed an elimination half-life from serum ranging from 2.1 to 4.8 days, depending on the dose. usda.gov The elimination half-life from whole blood was longer, ranging from 4.8 to 14.1 days. usda.gov
| Biological System | Matrix | Half-Life |
|---|---|---|
| Human | Whole Body (Oral) | ~1 day (Initial Phase) |
| 8-9 days (Second Phase) | ||
| 115-116 days (Third Phase) | ||
| Human (Cancer Patients) | Plasma (Intravenous) | 18.25 - 19 hours |
| Rat | Plasma (Intravenous) | ~0.3 hours (Initial Phase) |
| 6.9 hours (Second Phase) | ||
| Rat | Plasma (Intragastric) | 42.6 hours (Male) |
| 47.1 hours (Female) | ||
| Lamb | Serum (Oral) | 2.1 - 4.8 days |
| Whole Blood (Oral) | 4.8 - 14.1 days |
Advanced Research Methodologies and Analytical Techniques for Sodium Selenite Pentahydrate
In Vitro Research Models
In vitro models provide a controlled environment to study the direct effects of sodium selenite (B80905) pentahydrate on cancer cells and cellular structures. These models range from simple two-dimensional cell monolayers to complex three-dimensional cultures that more accurately mimic the tumor microenvironment.
Cell Line Studies
Monolayer cell cultures are fundamental tools for initial screenings and mechanistic studies of anticancer compounds. Sodium selenite has been evaluated in a variety of cancer cell lines, revealing cell-type-specific responses and underlying molecular pathways.
PANC-1 and Pan02 (Pancreatic Cancer): Studies on the human pancreatic adenocarcinoma cell line PANC-1 and the murine Pan02 cell line have shown that sodium selenite significantly inhibits cell viability in a time- and dose-dependent manner. mdpi.comresearchgate.net The half-maximal inhibitory concentration (IC50) was determined to be 5.6 µM for PANC-1 and 4.6 µM for Pan02 cells. mdpi.com Treatment with sodium selenite induced morphological changes consistent with apoptosis. mdpi.com It also significantly reduced the migration capacity of both PANC-1 and Pan02 cells. mdpi.com Furthermore, in Pan02 cells, sodium selenite demonstrated a significant reduction in colony-forming ability. mdpi.com
PC-3 (Prostate Cancer): In the PC-3 human prostate cancer cell line, derived from a bone metastasis, sodium selenite has been shown to induce cell death. nih.gov When used in combination with the chemotherapy drug docetaxel (B913), it produces a synergistic antiproliferative effect, leading to 67% cell growth inhibition compared to 24% with sodium selenite alone and 22% with docetaxel alone. nih.gov This combined treatment also significantly induces cell death, primarily through late apoptosis and necrosis, which is correlated with the depletion of the mitochondrial membrane potential. nih.gov
LAPC-4 and HI-LAPC-4 (Prostate Cancer): Research has demonstrated that sodium selenite can inhibit the expression of the androgen receptor in the androgen-dependent LAPC-4 human prostate cancer cell line. researchgate.net In studies using a hormone-independent variant (HI-LAPC-4), sodium selenite alone significantly inhibited tumor growth in xenograft models. researchgate.netmdpi.com Previous in vitro work that formed the basis for these in vivo studies showed that sodium selenite increases radiation-induced cell killing of human prostate carcinoma cells. researchgate.netmdpi.com
R2J-GS (Glioblastoma): The R2J-GS cell line, derived from a patient with glioblastoma (GBM), exhibits cancer stem cell (CSC) properties. researchgate.netresearcher.life In vitro studies revealed that these cells are more resistant to sodium selenite than their non-stem counterparts, with an IC50 of 107.9 µM ± 1.2. researchgate.net Despite this resistance, treatment with 20 µM sodium selenite for 24 hours induced significant cell death (both apoptosis and necrosis) and decreased cell invasion. researchgate.netmdpi.com
Summary of Sodium Selenite Effects on Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Research Findings | IC50 Value |
|---|---|---|---|
| PANC-1 | Pancreatic | Inhibits cell viability and migration. mdpi.com | 5.6 µM mdpi.com |
| Pan02 | Pancreatic | Inhibits cell viability, migration, and colony formation. mdpi.com | 4.6 µM mdpi.com |
| PC-3 | Prostate | Induces apoptosis; synergistic growth inhibition with docetaxel. nih.gov | ~10 µM nih.gov |
| LAPC-4 | Prostate | Inhibits androgen receptor expression. researchgate.net | Not Specified |
| R2J-GS | Glioblastoma | Induces apoptosis and necrosis; decreases cell invasion. researchgate.netmdpi.com | 107.9 µM researchgate.net |
Multicellular Tumor Spheroids (MTS) Research
Multicellular tumor spheroids are three-dimensional (3D) cell culture models that better replicate the cellular interactions, nutrient gradients, and drug penetration challenges of in vivo tumors compared to 2D monolayers.
In pancreatic cancer research, MTS models of PANC-1 and Pan02 cells showed a significant reduction in tumor viability after exposure to sodium selenite. mdpi.comnih.gov For instance, PANC-1 spheroids treated with 5.6 µM sodium selenite exhibited a 28.9% inhibition in cell growth after 144 hours. mdpi.com Similarly, studies on human glioblastoma cell lines (LN229, U87, and T98G) cultured as spheroids demonstrated the potent cytotoxic effects of sodium selenite. nih.gov The compound was found to be absorbed by the spheroids, where it induced a cell cycle arrest in the S phase and apoptosis via caspase-3 activation. nih.gov Notably, for the LN229 cell line, the IC50 for sodium selenite was 38-fold lower than that of the standard GBM chemotherapy drug, temozolomide, highlighting its potential efficacy in this resistant cancer type. nih.gov
Cancer Stem Cell Sphere Formation Assays
Cancer stem cells (CSCs) are a subpopulation of tumor cells believed to be responsible for tumor initiation, maintenance, and recurrence. Sphere formation assays are a common method to enrich and study CSCs in vitro, as they rely on the CSC characteristic of self-renewal.
Sodium selenite has been shown to effectively target this critical cell population. In pancreatic cancer models, sodium selenite significantly decreased the formation of cancer stem cell spheres. mdpi.commdpi.com This indicates an ability to interfere with the self-renewal capacity of pancreatic CSCs. mdpi.commdpi.com Similarly, in studies using the R2J-GS glioblastoma stem cell line, treatment with 20 µM sodium selenite significantly inhibited the formation of secondary spheres in a soft agar (B569324) assay, further confirming its potential to target the tumorigenic stem cell population within brain tumors. researchgate.net
Blood-Brain Barrier Models
The blood-brain barrier (BBB) presents a significant challenge for delivering therapeutics to brain tumors. In vitro models of the BBB, such as those using Transwell systems with brain capillary endothelial cells, are essential for studying the permeability of potential drugs.
Research using an in vitro BBB model with primary porcine brain capillary endothelial cells investigated the transport of various selenium species. nih.gov These studies confirmed that inorganic selenite is capable of crossing this cellular barrier. nih.gov The permeability coefficient for selenite was found to be higher than that of the organoselenium compound selenoneine. researchgate.netmdpi.com Other research using human brain endothelial cells has focused on the antioxidant effects of sodium selenite, while more advanced on-chip microfluidic models have been used to study the long-term effects of sodium selenite on the integrity and permeability of 3D microvasculature, confirming its cytotoxic effects at micromolar concentrations.
In Vivo Research Models
In vivo models, particularly in rodents, are indispensable for evaluating the systemic effects, toxicity, and therapeutic efficacy of compounds in a whole-organism context before consideration for human trials.
Rodent Models
LPS-induced Sepsis Models: Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, often involving severe oxidative stress. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is commonly used to induce sepsis-like conditions in rodents. In a rat model of LPS-induced endotoxemia, treatment with sodium selenite provided a significant protective effect against hepatotoxicity. The administration of sodium selenite restored the activities of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) in the liver, while decreasing levels of malondialdehyde, a marker of lipid peroxidation.
Xenograft Models: Xenograft models, which involve transplanting human tumor cells into immunodeficient mice, are a cornerstone of preclinical cancer research.
Glioblastoma: In an orthotopic xenograft model where R2J-GS glioblastoma stem cells were implanted into the brains of nude mice, oral administration of sodium selenite showed a trend towards slower tumor growth compared to the control group. researchgate.net
Pancreatic Cancer: For pancreatic cancer, C57BL/6 mice bearing tumors generated from Pan02 cells were used. mdpi.com In these models, combination therapy of sodium selenite with gemcitabine (B846) resulted in a 65% inhibition of tumor growth compared to the untreated group and up to 40% inhibition compared to either agent used as monotherapy, significantly increasing mice survival. mdpi.com
Prostate Cancer: The efficacy of sodium selenite has also been tested in prostate cancer xenografts. In mice harboring androgen-dependent LAPC-4 tumors, selenite treatment significantly decreased tumor growth by 41% and corresponded with a marked decrease in serum prostate-specific antigen (PSA) levels. researchgate.net In a hormone-independent LAPC-4 model, selenite decreased tumor volume by 58%. researchgate.net Furthermore, in both HI-LAPC-4 and PC-3 xenograft models, sodium selenite significantly enhanced the tumor growth inhibition induced by radiation therapy without increasing radiation damage to normal intestinal tissue. researchgate.netmdpi.com
Overview of Sodium Selenite Studies in Rodent Xenograft Models
| Cancer Type | Cell Line Used | Rodent Model | Primary Findings |
|---|---|---|---|
| Glioblastoma | R2J-GS | Nude Mouse (Orthotopic) | Showed a trend towards slower tumor growth. researchgate.net |
| Pancreatic Cancer | Pan02 | C57BL/6 Mouse | Combined with gemcitabine, inhibited tumor growth by 65% and increased survival. mdpi.com |
| Prostate Cancer (Androgen-Dependent) | LAPC-4 | SCID Mouse | Decreased tumor volume by 41% and reduced serum PSA. researchgate.net |
| Prostate Cancer (Hormone-Independent) | HI-LAPC-4 | SCID Mouse | Decreased tumor volume by 58%; enhanced radiation effects. researchgate.netresearchgate.net |
| Prostate Cancer (Hormone-Independent) | PC-3 | SCID Mouse | Significantly enhanced radiation-induced tumor growth inhibition. researchgate.netmdpi.com |
Pharmacodynamic Endpoints in Animal Studies
In animal studies, the pharmacodynamic effects of sodium selenite are evaluated through a variety of measurable endpoints, particularly in the context of cancer research. These endpoints provide critical information on the compound's biological and therapeutic activity.
A primary endpoint is the inhibition of tumor growth . Studies have shown that sodium selenite can significantly inhibit intestinal tumor formation in mouse models. nih.govnih.gov For instance, in pancreatic cancer models, treatment with sodium selenite, especially in combination with other agents, resulted in a significant reduction in tumor volume, with tumor growth inhibited by up to 65% compared to untreated groups. mdpi.com Similarly, in xenograft models of thyroid and renal cancer, sodium selenite treatment led to slower tumor growth in a dose-dependent manner. frontiersin.orgconsensus.app
Another key set of endpoints revolves around the induction of apoptosis (programmed cell death) and inhibition of cell proliferation . In colon cancer cell lines, sodium selenite has been shown to promote apoptosis and inhibit proliferation in a manner that is dependent on both dose and time. nih.govnih.gov The assessment of apoptosis is often conducted through the detection of specific molecular markers. These include:
Caspase Activation: A significant increase in the activity of caspases, such as caspase-3, caspase-7, and caspase-9, is a hallmark of apoptosis. nih.govnih.gov
Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol is another critical event in the apoptotic pathway that is measured following selenite treatment. nih.gov
Nuclear Fragmentation and TUNEL Assay: Morphological changes like nuclear fragmentation and the detection of DNA strand breaks using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay provide evidence of apoptosis. frontiersin.orgresearchgate.net
Mitochondrial Membrane Potential: A decrease in the mitochondrial membrane potential is an early indicator of apoptosis that is evaluated in selenite-treated cells. nih.gov
Furthermore, researchers investigate the modulation of specific signaling pathways as pharmacodynamic endpoints. Sodium selenite has been found to activate the c-Jun NH2-terminal kinase 1 (JNK1) pathway while suppressing β-catenin signaling. nih.govnih.gov In thyroid cancer models, its anticancer effects are linked to the generation of reactive oxygen species (ROS) and the subsequent inhibition of the AKT/mTOR pathway. frontiersin.org
The table below summarizes key pharmacodynamic endpoints used in animal studies of sodium selenite.
| Endpoint Category | Specific Marker/Measurement | Animal/Cell Model | Observed Effect |
| Tumor Growth | Tumor Volume | Pancreatic, Thyroid, Renal Cancer Mouse Models | Significant Reduction |
| Tumor Formation | Intestinal Cancer Mouse Model | Significant Inhibition nih.govnih.gov | |
| Apoptosis | Caspase-3, -7, -9 Activation | Prostate & Cervical Cancer Cells | Increased Activity nih.govnih.gov |
| Cytochrome c Release | Prostate Cancer Cells | Increased Release nih.gov | |
| TUNEL Assay | Thyroid Cancer Xenografts | Increased Percentage of Positive Cells frontiersin.org | |
| Mitochondrial Membrane Potential | Prostate Cancer Cells | Significant Decrease nih.gov | |
| Cell Proliferation | Ki-67 Staining | Thyroid Cancer Xenografts | Decreased Percentage of Positive Cells frontiersin.org |
| Signaling Pathways | JNK1 Phosphorylation | Intestinal Cancer Mouse Model | Increased Activation nih.govnih.gov |
| β-catenin Signaling | Intestinal Cancer Mouse Model | Suppression nih.govnih.gov | |
| AKT/mTOR Pathway | Thyroid Cancer Models | Inhibition frontiersin.org | |
| NF-κB Signaling | Renal Cancer Cells | Inhibition consensus.app |
Imaging Systems (e.g., IVIS system for tumor activity)
In vivo imaging systems are crucial for the non-invasive, longitudinal monitoring of disease progression and therapeutic response in animal models. The IVIS® (In Vivo Imaging System) is a prominent example of such technology used in sodium selenite research. nih.govrevvity.comsygnaturediscovery.comyoutube.com
The IVIS system detects bioluminescence, which is light produced by a chemical reaction within a living organism. nih.gov In cancer studies, tumor cells are often engineered to express a luciferase enzyme. When a substrate, such as D-luciferin, is administered to the animal, the luciferase-expressing tumor cells emit light, which is captured by the IVIS system's highly sensitive camera. The intensity of the bioluminescent signal is directly proportional to the number of viable tumor cells. youtube.com
This technique has been effectively used to monitor the antitumor activity of sodium selenite in preclinical cancer models. For instance, in studies involving mice with Pan02-generated pancreatic tumors, the IVIS system was used to support findings of tumor growth inhibition. mdpi.com By capturing images at different time points, researchers can quantitatively track changes in tumor burden in response to sodium selenite treatment, providing real-time assessment of the compound's efficacy. sygnaturediscovery.comyoutube.com This method allows for the reduction of animal numbers and provides a dynamic view of the therapeutic effect over time. sygnaturediscovery.com
Analytical Methods for Quantification and Speciation
Accurate quantification and speciation of selenium are essential for understanding the metabolism and activity of sodium selenite. Various analytical techniques are employed for this purpose.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive and robust technique for determining the total selenium content in biological samples. nih.govresearchgate.net In this method, the sample is first digested, often using microwave assistance with an acidic solution, to convert all selenium species into a uniform state, typically selenite (Se(IV)). uzh.ch The digested sample is then introduced into an argon plasma, which atomizes and ionizes the selenium. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector measures the abundance of specific selenium isotopes (e.g., 78Se, 82Se) to quantify the total selenium concentration in the sample. uzh.chtandfonline.com
ICP-MS is widely used to determine selenium concentrations in various biological matrices such as plasma, tissues, and urine following the administration of sodium selenite. uzh.chtandfonline.com Its high sensitivity allows for the detection of selenium at trace and ultratrace levels. nih.gov
High-Performance Liquid Chromatography (HPLC) coupled with ICP-MS
While ICP-MS provides total elemental concentration, understanding the biological activity of selenium requires knowledge of its different chemical forms, or species. High-Performance Liquid Chromatography (HPLC) coupled with ICP-MS (HPLC-ICP-MS) is the premier technique for selenium speciation. tandfonline.comnih.govfao.orgmdpi.com
In this hyphenated technique, HPLC is used to separate the different selenium compounds present in a sample extract. boku.ac.at The separation is typically achieved using an anion-exchange column. boku.ac.at As the separated compounds elute from the HPLC column, they are directly introduced into the ICP-MS system, which serves as a selenium-specific detector. boku.ac.at The ICP-MS quantifies the selenium in each separated peak, allowing for the identification and quantification of individual selenium species such as selenite (Se(IV)), selenate (B1209512) (Se(VI)), selenomethionine, and selenocysteine (B57510). mdpi.comboku.ac.at
This powerful combination allows researchers to track the metabolic fate of sodium selenite in biological systems, identifying the various metabolites formed and their concentrations in different tissues and fluids. tandfonline.comfao.org
The table below shows the limits of detection for various selenium species using an HPLC-ICP-MS/MS method. mdpi.com
| Selenium Species | Abbreviation | Limit of Detection (ng mL⁻¹) |
| Selenite | Se(IV) | 0.04 |
| Selenate | Se(VI) | 0.02 |
| Selenomethionine | SeMet | 0.05 |
| Selenocystine | SeCys₂ | 0.02 |
| Methylselenocysteine | MeSeCys | 0.03 |
| Selenoethionine | SeEt | 0.15 |
Redox Titration Methods
Redox titration provides a classic chemical method for the quantification of selenite. A common approach is iodometric titration. scribd.comxylemanalytics.comusptechnologies.com This method is based on the reaction of selenite (SeO₃²⁻) with potassium iodide (KI) in an acidic solution. The selenite oxidizes the iodide to iodine (I₂), and in the process, is reduced to elemental selenium.
The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution. xylemanalytics.com A starch indicator is typically used to signal the endpoint of the titration, which is marked by the disappearance of the blue color of the starch-iodine complex. The amount of sodium thiosulfate consumed is stoichiometrically related to the amount of iodine produced, which in turn is directly proportional to the initial amount of selenite in the sample. usptechnologies.com To prevent the precipitated elemental selenium from interfering with the endpoint detection, a dispersant such as polyvinyl alcohol may be added. xylemanalytics.com
Gravimetric Analysis
Gravimetric analysis is a traditional analytical method that relies on the measurement of mass. For selenium, this involves the chemical reduction of selenite in solution to elemental selenium, which then precipitates. iu.eduajsonline.org The precipitate is carefully collected by filtration, washed, dried to a constant weight, and then weighed. ajsonline.org
One historical method involves the fusion of the selenium-containing compound with sodium peroxide, followed by the precipitation of elemental selenium. iu.edu The mass of the precipitated selenium is used to calculate the amount of selenite originally present in the sample. While accurate, gravimetric methods are generally more time-consuming and less sensitive than modern instrumental techniques like ICP-MS. iu.edu
Atomic Absorption Spectrometry (AAS)
Atomic Absorption Spectrometry (AAS) is a highly sensitive technique used for the quantitative determination of specific elements. In the context of sodium selenite pentahydrate, AAS is employed to measure the total selenium content in various matrices, including biological tissues and environmental samples. The principle involves measuring the absorption of optical radiation by free atoms in the gaseous state.
The analysis of selenium via AAS often requires specialized sample preparation and atomization techniques due to the element's volatility. A common approach is Hydride Generation AAS (HG-AAS). In this method, the selenium in the sample, which must be in the selenite [Se(IV)] form, is chemically reduced using a reagent like sodium borohydride (B1222165) to form volatile selenium hydride (H₂Se) gas. This gas is then swept by an inert gas stream into a heated quartz tube atomizer positioned in the light path of the spectrometer. The thermal energy in the tube decomposes the hydride gas into free selenium atoms, which then absorb light from a selenium-specific hollow-cathode lamp.
Key steps and parameters in the AAS determination of selenium from sodium selenite include:
Digestion: Solid or complex samples are first digested, typically using strong acids and heat, to bring the selenium into solution.
Reduction: Since selenium can exist in various oxidation states, a pre-reduction step is often necessary to ensure all selenium is converted to the selenite [Se(IV)] state, which is required for efficient hydride generation.
Hydride Generation: The acidified sample solution is mixed with a reducing agent (e.g., sodium borohydride) to generate selenium hydride.
Atomization: The volatile hydride is thermally decomposed in a quartz cell.
Detection: The absorbance is measured at a specific wavelength for selenium, typically 196.0 nm.
Alternative AAS methods include Graphite (B72142) Furnace AAS (GFAAS), which offers even lower detection limits. In GFAAS, a small liquid sample is placed onto a graphite tube, which is then heated in a programmed sequence to dry, ash, and finally atomize the sample, allowing for highly sensitive selenium measurement.
| Parameter | Technique: Hydride Generation AAS (HG-AAS) |
| Analyte Form | Selenite [Se(IV)] |
| Reducing Agent | Sodium borohydride (NaBH₄) |
| Wavelength | 196.0 nm |
| Atomizer | Heated Quartz Tube |
| Light Source | Selenium Hollow-Cathode Lamp |
| Modulation | Zeeman background correction is often used |
Molecular Biology Techniques
Molecular biology techniques are indispensable for understanding the mechanisms through which this compound exerts its effects on cells, particularly its influence on gene and protein expression related to cellular health, disease, and death.
Gene expression analysis, commonly performed using quantitative real-time polymerase chain reaction (RT-qPCR), measures the amount of specific messenger RNA (mRNA) to determine which genes are active in a cell at a given time. This technique is crucial for understanding how sodium selenite can modulate cellular pathways.
An interesting application of this analysis is in the study of sodium selenite's effect on pathogenic bacteria. For instance, in the context of Clostridioides difficile, a bacterium responsible for severe gastrointestinal infections, the primary virulence factors are Toxin A (tcdA) and Toxin B (tcdB). Research has demonstrated that sodium selenite can significantly downregulate the expression of the genes encoding these toxins. nih.gov In one study, hypervirulent C. difficile isolates were cultured with a sub-minimum inhibitory concentration (sub-MIC) of sodium selenite. Subsequent RT-qPCR analysis of the bacterial pellet revealed a significant reduction in the transcription of both tcdA and tcdB genes. nih.gov This finding highlights a potential mechanism by which sodium selenite can reduce the pathogenicity of this bacterium.
| Target Gene | Organism | Treatment | Analytical Technique | Finding |
| tcdA | Clostridioides difficile | Sodium Selenite (sub-MIC) | RT-qPCR | Downregulation of gene expression nih.gov |
| tcdB | Clostridioides difficile | Sodium Selenite (sub-MIC) | RT-qPCR | Downregulation of gene expression nih.gov |
Western blotting is the most common technique for analyzing the expression levels of specific proteins. This method involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then using specific antibodies to detect the protein of interest. This technique is vital for studying the signaling pathways affected by sodium selenite.
Research into the anticancer properties of sodium selenite has utilized Western blotting to investigate its role in cell death pathways. Two key proteins in these pathways are phospho-p38 mitogen-activated protein kinase (MAPK) and Apoptosis-Inducing Factor (AIF).
Phospho-p38 (p-p38): The p38 MAPK pathway is a stress-activated signaling cascade that can lead to apoptosis. Phosphorylation (the "phospho-" prefix) indicates the activation of the protein. Studies have shown that while sodium selenite alone may not always increase p-p38, its combination with chemotherapeutic agents like gemcitabine leads to a significant increase in p-p38 expression in pancreatic cancer cells. nih.govmdpi.com
Apoptosis-Inducing Factor (AIF): AIF is a mitochondrial protein that, upon release into the cytoplasm and translocation to the nucleus, can induce caspase-independent apoptosis and DNA fragmentation. nih.govresearchgate.net Immunofluorescence and Western blot studies have demonstrated that treatment with sodium selenite causes AIF to move from the mitochondria to the nucleus in pancreatic cancer cells, a key step in initiating this form of cell death. nih.govresearchgate.net
| Protein Target | Cellular Location | Treatment | Analytical Technique | Finding |
| Phospho-p38 | Cytoplasm/Nucleus | Sodium Selenite + Gemcitabine | Western Blot | Increased expression in cancer cells nih.govmdpi.com |
| AIF | Mitochondria -> Nucleus | Sodium Selenite | Immunofluorescence / Western Blot | Induced nuclear translocation nih.govresearchgate.net |
Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells as they pass through a laser beam. It is widely used to assess cell cycle distribution and to quantify apoptosis.
When cells are treated with sodium selenite, flow cytometry can reveal its cytostatic and cytotoxic effects.
Cell Cycle Analysis: By staining cells with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI), flow cytometry can measure the DNA content of each cell. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Studies consistently show that sodium selenite treatment can cause cell cycle arrest, typically at the G0/G1 or G2/M phase, in a dose-dependent manner in various cancer cell lines. nih.govrsc.org
Apoptosis Analysis: Apoptosis can be quantified using an Annexin V/PI staining assay. Annexin V is a protein that binds to phosphatidylserine, a lipid that flips to the outer leaflet of the plasma membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptosis or necrosis). By analyzing the fluorescence signals, cells can be categorized as viable, early apoptotic, late apoptotic, or necrotic. Research has shown that sodium selenite significantly increases the percentage of both early and late apoptotic cells. nih.gov
| Cell Line | Treatment | Effect Observed | Analytical Technique |
| Thyroid Cancer Cells | Sodium Selenite | Increased percentage of cells in G0/G1 phase nih.gov | Flow Cytometry (PI Staining) |
| Prostate Cancer Cells | Sodium Selenite | Increased sub-G1 cell population (indicative of apoptosis) nih.gov | Flow Cytometry (PI Staining) |
| Various Cancer Cells | Sodium Selenite | Significant increase in Annexin V-positive cells nih.gov | Flow Cytometry (Annexin V/PI Staining) |
Investigating the genotoxic potential of a compound is crucial for understanding its mechanism of action. Sodium selenite has been shown to induce DNA damage, particularly DNA strand breaks, which can trigger apoptotic pathways in cancer cells.
Several methods are used to assess this damage:
Single-Cell Gel Electrophoresis (Comet Assay): This is a sensitive technique for detecting DNA damage in individual cells. Cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet tail." The length and intensity of the tail are proportional to the amount of DNA damage. This method can detect both single- and double-strand breaks.
γ-H2AX Assay: This immunocytochemical method specifically detects DNA double-strand breaks (DSBs), one of the most severe forms of DNA damage. When a DSB occurs, the histone protein H2AX is rapidly phosphorylated at serine 139, becoming γ-H2AX. Antibodies specific to γ-H2AX can be used to visualize and quantify these breaks as distinct foci within the nucleus using fluorescence microscopy or flow cytometry. Studies have confirmed that sodium selenite's pro-oxidative activity can lead to the formation of DSBs. bmj.com
These techniques provide direct evidence of the genotoxic effects of sodium selenite and are fundamental to characterizing its role as a potential anticancer agent that acts by inducing overwhelming DNA damage in tumor cells. portlandpress.com
Future Research Directions and Emerging Paradigms for Sodium Selenite Pentahydrate
Investigation of Personalized Approaches to Selenite (B80905) Therapy
The efficacy of selenite therapy is intrinsically linked to an individual's selenium status and metabolic landscape. The body tightly regulates selenium to maintain vital selenoproteins while avoiding toxicity. nih.govresearchgate.net The liver plays a central role in this regulation, producing excretory forms of selenium and secreting selenoprotein P (Sepp1) to distribute selenium throughout the body. nih.govresearchgate.net This creates a "selenoprotein hierarchy," where, under selenium-limiting conditions, the available selenium is prioritized for the synthesis of the most critical selenoproteins. nih.govresearchgate.net
This inherent biological prioritization underscores the need for personalized therapeutic strategies. Future research will focus on:
Biomarker Development: Identifying and validating robust biomarkers to accurately assess an individual's selenium status and metabolic capacity. This will move beyond simple serum selenium measurements to more functional assays reflecting selenoprotein activity and genetic predispositions.
Pharmacogenomics: Investigating genetic variants in genes responsible for selenium transport, metabolism, and incorporation into selenoproteins (e.g., SEPP1, SPS2, SECISBP2). These genetic differences can significantly influence how an individual responds to selenite supplementation.
Stratification by Selenium Status: Designing clinical trials that stratify patients based on their baseline selenium levels. It is plausible that individuals with suboptimal selenium status may respond differently to selenite therapy compared to those with adequate levels, particularly in the context of chronic diseases like inflammatory bowel disease. mdpi.com
Exploration of Selenite-Based Nanomaterials for Enhanced Delivery and Efficacy
Nanotechnology offers a transformative approach to overcoming the limitations of conventional drug delivery. Selenite-based nanomaterials, particularly selenium nanoparticles (SeNPs), are emerging as a promising platform for therapeutic applications. nih.govfirstwordpharma.comyoutube.comfrontiersin.org
Key advantages and research directions include:
Enhanced Bioavailability and Reduced Toxicity: SeNPs have demonstrated higher bioavailability compared to inorganic selenium forms. nih.gov Their unique properties allow for selective efficacy against malignant cells while sparing normal tissues, potentially mitigating the toxicity associated with high doses of selenite. nih.govfrontiersin.org
Targeted Delivery: The surface of SeNPs can be functionalized with targeting ligands (e.g., antibodies, polysaccharides) to direct them to specific tissues or cell types, such as cancer cells. firstwordpharma.comfrontiersin.org This targeted approach can increase the local concentration of the therapeutic agent and minimize off-target effects.
Dual-Function Systems: SeNPs can act as both a therapeutic agent and a carrier for other drugs. nih.govnih.gov They have been explored as delivery vehicles for chemotherapy agents, showing the potential to overcome drug resistance and enhance anticancer effects. nih.govnih.gov
Future investigations will concentrate on optimizing the synthesis, size, and surface characteristics of these nanoparticles to tailor them for specific medical needs. firstwordpharma.comyoutube.com Green synthesis methods, using biological sources like plant extracts or microorganisms, are also being explored to create more biocompatible nanoparticles. nih.govrsc.org
| Nanoparticle Type | Synthesis Precursor | Key Features & Research Focus | Potential Application |
| Selenium Nanoparticles (SeNPs) | Sodium Selenite | High bioavailability, selective cytotoxicity to cancer cells, ROS generation, carrier for chemotherapeutics. nih.govfrontiersin.orgnih.gov | Cancer therapy, anti-inflammatory agent, vaccine adjuvant. nih.govfirstwordpharma.comyoutube.com |
| Functionalized SeNPs | Sodium Selenite | Surface modification with targeting molecules (e.g., spirulina polysaccharides, hyaluronic acid) for improved cellular uptake and targeted delivery. frontiersin.orgnih.gov | Precision oncology, targeted drug delivery. nih.gov |
| Drug-Loaded SeNPs | Sodium Selenite | Combination with chemotherapeutic drugs (e.g., Doxorubicin) for synergistic anticancer effects and overcoming drug resistance. nih.gov | Combination cancer therapy. nih.gov |
Research into Novel Combinatorial Therapies
Sodium selenite has shown significant promise not just as a monotherapy but also as part of combinatorial treatment regimens, particularly in oncology. nih.govmdpi.com It can enhance the efficacy of conventional treatments like chemotherapy and radiotherapy while potentially reducing their side effects. nih.govnih.govtownsendletter.com
Emerging research is focused on:
Synergy with Chemotherapy: Studies have demonstrated a synergistic antitumor effect when sodium selenite is combined with chemotherapeutic agents like gemcitabine (B846) in pancreatic cancer models. nih.govmdpi.com The combination has been shown to inhibit tumor growth more effectively than either agent alone. nih.gov Selenite has also been studied in conjunction with carboplatin (B1684641) and paclitaxel, where it was found to be safe and well-tolerated. nih.gov
Radiosensitization and Radioprotection: High doses of sodium selenite can increase the effectiveness of radiation therapy. nih.govmdpi.com Preclinical and early clinical studies suggest that selenite can act as a radiosensitizer for tumor cells. researchgate.net Concurrently, there is evidence that it may have a radioprotective effect on normal, non-cancerous tissues, potentially by inhibiting radiation-induced apoptosis. nih.govnih.govpensoft.net
Combination with Immunotherapy: Given the role of selenium in immune regulation, combining sodium selenite or SeNPs with immunotherapies is a logical next step. firstwordpharma.comyoutube.com SeNPs can activate immune cells like natural killer (NK) cells and macrophages to target and destroy tumor cells. firstwordpharma.comyoutube.com
A phase 1 clinical trial combining sodium selenite with palliative radiation therapy in patients with metastatic cancer found the combination to be safe and well-tolerated, with most patients experiencing disease stabilization or improvement. researchgate.net
Elucidation of Uncharacterized Metabolic Pathways and Regulatory Mechanisms
While the core metabolic pathways of selenium are understood, nuances and uncharacterized regulatory networks remain to be discovered. Selenium's biological effects are primarily mediated through its incorporation as the 21st amino acid, selenocysteine (B57510) (Sec), into a family of proteins known as selenoproteins. nih.govjst.go.jpannualreviews.org
Future research will aim to:
Identify New Selenoproteins and their Functions: The human selenoproteome is currently estimated to consist of 25 selenoproteins. researchgate.netnih.gov However, the precise function of several of these, such as Selenoprotein T (SELENOT) and Selenoprotein W (SELENOW), is still under investigation. nih.gov Further research is needed to fully characterize their roles in health and disease.
Understand Metabolic Branching: After absorption, selenite is metabolized through pathways involving reduction by glutathione (B108866) (GSH) and the thioredoxin reductase (TrxR) system to form hydrogen selenide (B1212193), a key intermediate for selenoprotein synthesis. mdpi.commdpi.com How the flux through these and other metabolic pathways is regulated, especially under different physiological and pathological conditions, is an area of active investigation.
Explore Redox-Sensitive Signaling: Selenoproteins are critical regulators of cellular redox homeostasis. jst.go.jp Unraveling how sodium selenite influences specific redox-sensitive signaling pathways, beyond general antioxidant defense, could reveal new therapeutic targets. This includes its impact on reactive oxygen species (ROS) production, which can have dual roles in both cellular damage and signaling. mdpi.comnih.gov
The process of selenocysteine incorporation itself is complex, requiring the translational machinery to recode a UGA stop codon, a process that is dependent on selenium availability. nih.govannualreviews.org
Development of Advanced In Silico Models for Predicting Selenite Interactions
Computational modeling provides a powerful tool to investigate the complex biochemistry of selenium at a molecular level. acs.orgresearchgate.net Developing advanced in silico models can accelerate research by predicting interactions and elucidating reaction mechanisms that are difficult to study experimentally.
Key areas for development include:
Quantum Chemistry Models: Using methods like Density Functional Theory (DFT) is crucial for understanding the redox chemistry of selenium compounds. acs.orgresearchgate.net Techniques such as the "solvent-assisted proton exchange" (SAPE) model have been developed to more accurately simulate the complex, solvent-catalyzed proton exchange processes that occur in biological systems. acs.orgresearchgate.net
Molecular Docking and Dynamics: These simulations can be used to predict how selenite and its metabolites interact with specific proteins, such as enzymes involved in redox regulation or DNA repair. This can help identify potential molecular targets and explain the mechanisms behind selenite's therapeutic effects.
Systems Biology Approaches: Integrating experimental data (e.g., genomics, proteomics, metabolomics) with computational models will allow for a more holistic understanding of how selenite impacts cellular networks. This can help predict off-target effects and identify patient populations most likely to benefit from therapy.
These computational approaches are essential for unraveling the unanswered questions in selenium redox chemistry and guiding the rational design of new selenium-based therapies. acs.org
Addressing the Role of Sodium Selenite in Specific Disease Subtypes
The application of sodium selenite is being investigated across a spectrum of diseases, with research increasingly focused on its role in specific disease subtypes where distinct pathological mechanisms may be at play.
Cancer: Research has moved beyond a general "anticancer" effect to investigate selenite's efficacy in specific cancer types. Studies have shown promising results in preclinical models of pancreatic, prostate, colon, and lung cancer. nih.govmdpi.comnih.gov Higher selenium levels have been correlated with earlier tumor stages and a lack of lymph node involvement in lung adenocarcinoma. researchgate.net The pro-oxidant effect of selenite, leading to the generation of reactive oxygen species (ROS) in cancer cells, is considered a key mechanism for inducing apoptosis. nih.govnih.gov
Neurodegenerative Diseases: There is growing interest in the role of selenium compounds in neurodegeneration. In models of Alzheimer's disease and other tauopathies, sodium selenate (B1209512) (a related selenium compound) has been shown to reduce the hyperphosphorylation of the tau protein, a key pathological hallmark. nih.govrsc.org It appears to exert this effect by activating protein phosphatase 2A (PP2A), a major tau phosphatase. nih.gov Clinical trials are exploring sodium selenate as a potential disease-modifying treatment for Alzheimer's and frontotemporal dementia. bmj.comfrontiersin.org
Inflammatory and Immune Disorders: Selenium is essential for proper immune function, and selenite has demonstrated anti-inflammatory properties. mdpi.comnih.gov In a rat model of contrast-induced acute kidney injury, sodium selenite attenuated inflammation and oxidative stress. nih.govresearchgate.net However, its role can be complex; in a model of colitis, short-term selenite supplementation during the acute phase actually exacerbated the condition, highlighting the need for further research into the precise timing and context of administration. mdpi.com SeNPs are also being explored for their anti-inflammatory effects in conditions like colitis. firstwordpharma.comyoutube.com
| Disease Category | Specific Disease/Subtype | Key Research Findings Related to Sodium Selenite/Selenate |
| Oncology | Pancreatic Cancer | Synergistic antitumor effect when combined with gemcitabine. nih.govmdpi.com |
| Lung Adenocarcinoma | Higher selenium levels correlated with earlier tumor stage and smaller size. researchgate.net | |
| Prostate, Colorectal Cancers | Evidence of reduced cancer risk with selenium supplementation in clinical trials. nih.gov | |
| Neurology | Alzheimer's Disease, Tauopathies | Sodium selenate reduces tau hyperphosphorylation and neurodegeneration in animal models by activating PP2A. nih.govrsc.org |
| Frontotemporal Dementia | Clinical studies are investigating sodium selenate as a disease-modifying therapy. frontiersin.org | |
| Inflammatory Diseases | Acute Kidney Injury | Sodium selenite reduces inflammation and oxidative stress in rat models. nih.govresearchgate.net |
| Colitis / IBD | Effects appear complex and may depend on timing of administration and disease severity. mdpi.com |
Q & A
Q. Methodological Recommendations :
- Use isotopic tracing (⁷⁵Se) to track absorption kinetics .
- Pair with ICP-MS tissue analysis to quantify selenium accumulation in liver/kidney .
- Control for co-administered minerals (e.g., zinc oxide) that antagonize selenium uptake .
Advanced: How to design experiments addressing contradictory phytotoxicity findings in plant studies?
This compound exhibits dual roles:
Q. Experimental Design Considerations :
- Variable Optimization : Test concentration gradients (5–500 mg/L) across plant species .
- Environmental Factors : Adjust soil pH (5.5–7.5) to modulate selenium speciation (SeO₃²⁻ vs. Se⁰) .
- Control Groups : Include selenate (Na₂SeO₄) to compare toxicity mechanisms .
Advanced: What analytical strategies mitigate variability in redox activity measurements of this compound?
Redox instability under ambient conditions complicates reproducibility. Solutions include:
- Electrochemical Methods : Use cyclic voltammetry in deoxygenated buffers (e.g., 0.1 M KCl) to quantify Se(IV)→Se(0) reduction .
- Spectrophotometric Detection : Monitor Se(IV) via reaction with 3,3′-diaminobenzidine at 420 nm .
- Quality Control : Standardize reagent preparation under nitrogen atmosphere to prevent oxidation .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
The compound is acutely toxic (H300, H331) and sensitizing (H317) . Required precautions:
- Personal Protective Equipment (PPE) : Nitrile gloves, FFP3 masks, and fume hoods for powder handling .
- Waste Disposal : Neutralize aqueous waste with FeCl₃ to precipitate selenium (Se⁰) before landfill .
- Emergency Response : For ingestion, administer activated charcoal (1 g/kg) and seek immediate medical aid .
Advanced: How to optimize this compound dosing in cell culture studies to balance cytotoxicity and antioxidant effects?
Dose-response curves are non-linear:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
